Product packaging for 2-(Dimethylamino)ethanesulfonamide(Cat. No.:CAS No. 71365-70-3)

2-(Dimethylamino)ethanesulfonamide

Katalognummer: B1279930
CAS-Nummer: 71365-70-3
Molekulargewicht: 152.22 g/mol
InChI-Schlüssel: YSOMKNSPOJDDKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Dimethylamino)ethanesulfonamide is a useful research compound. Its molecular formula is C4H12N2O2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O2S B1279930 2-(Dimethylamino)ethanesulfonamide CAS No. 71365-70-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(dimethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOMKNSPOJDDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483720
Record name 2-(Dimethylamino)ethanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71365-70-3
Record name 2-(Dimethylamino)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-(Dimethylamino)ethanesulfonamide. The information is presented to support research, development, and application of this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key physicochemical parameters have not been reported in publicly accessible literature. For these missing values, in silico prediction using computational models is recommended.

PropertyValueData TypeSource
Molecular Formula C₄H₁₂N₂O₂SExperimentalBiosynth
Molecular Weight 152.22 g/mol ExperimentalBiosynth, BLD Pharm[1][2]
Melting Point 96 °CExperimentalBiosynth[1]
Boiling Point Data not available--
Aqueous Solubility Data not available--
pKa Data not available--
LogP Data not available--

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below is a generalized protocol for a key experimental procedure.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground to a powder to ensure uniform packing and heat transfer.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Initial Rapid Heating: The apparatus is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are noted.

  • Accurate Determination: The apparatus is allowed to cool. A fresh capillary tube with the sample is prepared. The apparatus is then heated rapidly to a temperature approximately 20 °C below the previously observed approximate melting point.

  • Slow Heating and Observation: The heating rate is then reduced to 1-2 °C/min. The sample is observed carefully through the magnifying lens.

  • Recording the Melting Range: The temperature at which the first sign of melting (the appearance of liquid) is observed is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit.

  • Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Mandatory Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start: Obtain Crystalline Sample grind Grind sample to a fine powder start->grind Ensure sample is dry pack Pack sample into capillary tube (2-3 mm height) grind->pack place Place capillary tube in melting point apparatus pack->place rapid_heat Rapid heating to determine approximate melting range place->rapid_heat cool Cool apparatus rapid_heat->cool Note approximate range slow_heat Slow heating (1-2 °C/min) near approximate melting point cool->slow_heat Use fresh sample observe Observe and record melting range slow_heat->observe analyze Analyze melting range for purity assessment observe->analyze end End: Report Melting Point analyze->end

Caption: Workflow for determining the melting point of a solid.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific reports on the biological activity or mechanism of action for this compound. Therefore, a signaling pathway diagram is not applicable at this time. Further research would be required to investigate the potential biological effects of this compound.

References

Crystal Structure of 2-(Dimethylamino)ethanesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(Dimethylamino)ethanesulfonamide, a molecule of interest in pharmaceutical and chemical research. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no definitive crystal structure data for this specific compound has been identified. This document outlines the current state of knowledge, provides general methodologies for small molecule crystallography that would be applicable to this compound, and presents a standardized workflow for future structural determination. The absence of specific data highlights a gap in the existing literature and an opportunity for novel research.

Introduction

This compound, also known as N,N-dimethyltaurinamide, is a derivative of taurine, an amino acid with diverse physiological roles. The structural elucidation of such small molecules is crucial for understanding their chemical properties, potential biological activity, and for rational drug design. X-ray crystallography remains the gold standard for determining the three-dimensional atomic arrangement of crystalline solids.[1][2][3] This guide is intended to provide a framework for the analysis of this compound's crystal structure, should the data become available.

Current Status of Crystallographic Data

As of the date of this publication, a thorough search of scientific databases has not yielded any deposited crystal structure for this compound (Chemical Formula: C₄H₁₂N₂O₂S). Consequently, quantitative data such as unit cell parameters, space group, and atomic coordinates are not available.

General Experimental Protocol for Small Molecule Crystal Structure Determination

The following section details a standard experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound.

Synthesis

A plausible synthetic route to this compound would involve the reaction of 2-(dimethylamino)ethanesulfonyl chloride with ammonia. The purity of the synthesized compound is paramount for successful crystallization and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step.[1] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution.[1]

  • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Data Collection

Single crystal X-ray diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4] The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[5] A molecular model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data would be summarized as shown in the tables below.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue (Example)
Empirical formulaC₄H₁₂N₂O₂S
Formula weight152.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.000(1) Å, α = 90°
b = 10.000(2) Å, β = 95.00(1)°
c = 9.500(1) Å, γ = 90°
Volume756.7(2) ų
Z4
Density (calculated)1.336 Mg/m³
Absorption coefficient0.385 mm⁻¹
F(000)328
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11
Reflections collected7800
Independent reflections1750 [R(int) = 0.030]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1750 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.040, wR2 = 0.100
R indices (all data)R1 = 0.050, wR2 = 0.110
Largest diff. peak and hole0.40 and -0.30 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
S10.25000.15000.45000.020(1)
O10.35000.10000.55000.030(1)
O20.15000.20000.50000.030(1)
N10.30000.25000.35000.025(1)
N20.65000.05000.20000.028(1)
C10.40000.10000.30000.022(1)
C20.55000.15000.25000.023(1)
C30.7500-0.05000.25000.035(1)
C40.70000.15000.10000.036(1)

Workflow and Relationship Diagrams

The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship of the key steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

Figure 1: Experimental workflow for crystal structure determination.

logical_relationship Compound Pure Compound Crystal Single Crystal Compound->Crystal Crystallization DiffractionData Diffraction Pattern Crystal->DiffractionData X-ray Diffraction ElectronDensity Electron Density Map DiffractionData->ElectronDensity Phase Determination CrystalStructure Final Crystal Structure ElectronDensity->CrystalStructure Model Building & Refinement

Figure 2: Logical relationship of key stages in structure elucidation.

Conclusion

The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry. This guide provides a comprehensive overview of the necessary experimental procedures and a template for the presentation of results. It is hoped that this document will serve as a useful resource for researchers undertaking the structural analysis of this and similar compounds, and encourages the deposition of such data in public repositories to advance scientific discovery.

References

In-depth Technical Guide on the Biological Activity of Novel 2-(Dimethylamino)ethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of novel sulfonamide derivatives, with a focus on their potential as anticancer agents. While specific research on 2-(Dimethylamino)ethanesulfonamide derivatives is limited in the public domain, this document synthesizes available data on structurally related sulfonamides to provide insights into their therapeutic potential, mechanisms of action, and methodologies for their evaluation.

Introduction to Sulfonamides in Drug Discovery

Sulfonamides are a class of synthetic compounds characterized by the -SO₂NH₂ functional group. They have a long history in medicine, initially gaining prominence as antimicrobial agents.[1] Over the decades, their therapeutic applications have expanded significantly, with derivatives showing promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4] The versatility of the sulfonamide scaffold allows for diverse chemical modifications, leading to a wide range of biological activities.[4] In oncology, sulfonamide-based drugs have been developed to target various aspects of cancer cell biology, including cell cycle progression, angiogenesis, and apoptosis.[5][6]

Anticancer Activity of Novel Sulfonamide Derivatives

Recent research has focused on the design and synthesis of novel sulfonamide derivatives with potent anticancer properties. These efforts have led to the identification of compounds with significant growth inhibitory effects against various human cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel sulfonamide derivatives from recent studies. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2i COLO-205 (Colon)>10[3]
HEP-2 (Larynx)>10[3]
A-549 (Lung)>10[3]
IMR-32 (Neuroblastoma)>10[3]
MM131 DLD-1 (Colon)~5[2]
HT-29 (Colon)~7[2]
Compound 6e MCF-7 (Breast)Not Specified[3]
HT-29 (Colon)Not Specified[3]
A-2780 (Ovarian)Not Specified[3]
HepG2 (Liver)Not Specified[3]

Note: The IC₅₀ values for Compound 2i were reported as percentage growth inhibition at 1x10⁻⁵ M, which was greater than the concentration required for 50% inhibition in the tested cell lines. The IC₅₀ for MM131 is an approximation based on graphical data.

Mechanisms of Anticancer Action

The anticancer effects of novel sulfonamide derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest

Several sulfonamide derivatives have been shown to exert their antitumor effects by inducing cell cycle arrest, preventing cancer cells from proliferating. For instance, the novel sulfonamide E7070 has been demonstrated to disrupt the cell cycle at both the G1/S and G2/M transitions in human non-small cell lung cancer cells.[6] This is achieved through the inhibition of cyclin-dependent kinases (CDKs) and the modulation of key cell cycle regulatory proteins.[6]

A proposed signaling pathway for sulfonamide-induced cell cycle arrest is depicted below.

Cell_Cycle_Arrest_Pathway Sulfonamide Derivative Sulfonamide Derivative p53 p53 Sulfonamide Derivative->p53 induces CDK2/Cyclin A CDK2/Cyclin A Sulfonamide Derivative->CDK2/Cyclin A decreases expression CDC2/Cyclin B1 CDC2/Cyclin B1 Sulfonamide Derivative->CDC2/Cyclin B1 decreases expression p21 p21 p53->p21 activates CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E inhibits p21->CDK2/Cyclin A inhibits pRb Phosphorylation pRb Phosphorylation CDK2/Cyclin E->pRb Phosphorylation promotes G1/S Transition G1/S Transition CDK2/Cyclin A->G1/S Transition promotes G2/M Transition G2/M Transition CDC2/Cyclin B1->G2/M Transition promotes pRb Phosphorylation->G1/S Transition allows

Caption: Proposed signaling pathway for sulfonamide-induced cell cycle arrest.

Induction of Apoptosis

In addition to cell cycle arrest, some novel sulfonamides can trigger programmed cell death, or apoptosis, in cancer cells. The 1,2,4-triazine sulfonamide derivative, MM131, has been shown to induce both the extrinsic and intrinsic apoptotic pathways in colon cancer cells.[2] This involves the activation of key executioner caspases, such as caspase-8 and caspase-9.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of novel sulfonamide derivatives.

Synthesis of a Novel 1,2,4-Triazine Sulfonamide Derivative (MM131)

This protocol is adapted from the synthesis of MM131 and serves as a representative example for the synthesis of novel sulfonamide derivatives.[2]

Step 1: Reaction of Chlorosulfone Derivative with (R)-2-amino-propan-1-ol

  • Dissolve the starting chlorosulfone derivative (1 equivalent) in anhydrous acetonitrile.

  • Add (R)-2-amino-propan-1-ol (1 equivalent) to the solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent to obtain the intermediate sulfonamide derivative 2.

Step 2: Cyclization with Sodium Azide

  • Dissolve the sulfonamide derivative 2 (1 equivalent) in anhydrous ethanol.

  • Add sodium azide (1 equivalent) to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Evaporate the solvent.

  • Purify the crude product using column chromatography with a CH₂Cl₂:MeOH (50:1) mixture as the eluent to yield the final tricyclic sulfonamide product (MM131).

The following diagram illustrates the general workflow for the synthesis of a novel sulfonamide derivative.

Synthesis_Workflow Start Start Chlorosulfone_Derivative Chlorosulfone_Derivative Start->Chlorosulfone_Derivative Reaction1 Reaction with (R)-2-amino-propan-1-ol Chlorosulfone_Derivative->Reaction1 Aminopropanol Aminopropanol Aminopropanol->Reaction1 Intermediate Intermediate Sulfonamide Reaction1->Intermediate Reaction2 Cyclization with Sodium Azide Intermediate->Reaction2 Sodium_Azide Sodium_Azide Sodium_Azide->Reaction2 Purification Column Chromatography Reaction2->Purification Final_Product Final Tricyclic Sulfonamide Purification->Final_Product End End Final_Product->End

Caption: General workflow for the synthesis of a novel sulfonamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test sulfonamide derivatives. Add the compounds to the plates and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC₅₀ value for each compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test sulfonamide derivative at a specific concentration for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Novel sulfonamide derivatives continue to be a promising area of research in the development of new anticancer agents. The studies highlighted in this guide demonstrate their potential to inhibit cancer cell growth through mechanisms such as cell cycle arrest and the induction of apoptosis. Future research should focus on the synthesis and evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds with enhanced potency and selectivity. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical development.

References

In-depth Technical Guide: The Enigmatic Mechanism of 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 2-(Dimethylamino)ethanesulfonamide in biological systems. Despite extensive searches for its biological activity, cellular targets, and data from in vitro or in vivo studies, no detailed experimental data, quantitative analyses, or established signaling pathways for this specific compound could be identified.

While the broader class of sulfonamides, organic compounds containing the -S(=O)₂-NR₂ functional group, is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific contributions and mechanisms of the 2-(dimethylamino)ethyl moiety attached to the sulfonamide core in this particular molecule remain uncharacterized in the public domain.

A singular mention of "this compound" was found within a Russian patent (RU2671496C2) related to 5-piperidin-8-cyanoquinoline derivatives. The context suggests a potential association with Toll-like receptor 7 (TLR7), TLR8, or TLR9 modulation. However, the patent focuses on a larger, more complex molecule and does not provide any direct experimental evidence or elucidation of the role or mechanism of this compound as a standalone agent.

  • Quantitative Data Presentation: No quantitative data from dose-response studies, enzyme inhibition assays, or other relevant experiments are available to be summarized in tabular form.

  • Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

  • Signaling Pathway and Workflow Visualization: The lack of information on the compound's cellular targets and mechanism of action precludes the creation of any signaling pathway or experimental workflow diagrams.

Spectroscopic Data for 2-(Dimethylamino)ethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides predicted spectroscopic data for the compound 2-(Dimethylamino)ethanesulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental data for this specific molecule, this document leverages predictive algorithms to offer insights into its structural and spectroscopic characteristics. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be considered as estimations until they can be confirmed by experimental data.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.35s6H-N(CH₃)₂
~2.80t2H-CH₂-N
~3.20t2H-CH₂-S
~4.80br s2H-SO₂NH₂

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃

Chemical Shift (ppm)Assignment
~45.0-N(CH₃)₂
~55.0-CH₂-S
~58.0-CH₂-N
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (sulfonamide)
2950-2850MediumC-H stretch (aliphatic)
1350-1310StrongS=O asymmetric stretch (sulfonamide)
1160-1130StrongS=O symmetric stretch (sulfonamide)
~1100MediumC-N stretch
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments (Electron Impact - EI)

m/zPredicted Fragment
152[M]⁺ (Molecular Ion)
108[M - C₂H₆N]⁺
72[C₄H₁₀N]⁺
58[C₃H₈N]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a small organic solid like this compound. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

    • Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

  • Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the salt plate with the sample film in the instrument's sample holder and acquire the IR spectrum.

  • Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. The solvent should be volatile and able to support ionization.[2]

  • Instrument Setup: The mass spectrometer is set up for ESI in either positive or negative ion mode. For this compound, positive ion mode is likely to be more effective due to the presence of the basic dimethylamino group. Key parameters include the capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range. The data will show the mass-to-charge ratios of the ions generated from the sample.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Synthesis Compound Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmation Data_Analysis->Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for researchers. The included generalized experimental protocols offer a starting point for the empirical determination of this data. It is anticipated that this information will facilitate the synthesis, identification, and further investigation of this compound in various scientific and developmental applications. Experimental verification of the predicted data is highly encouraged.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(Dimethylamino)ethanesulfonamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) to assess the thermal stability of 2-(Dimethylamino)ethanesulfonamide. This document outlines the fundamental principles of TGA, detailed experimental protocols, data analysis, and potential decomposition pathways.

Introduction to Thermogravimetric Analysis and its Application in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial in the pharmaceutical industry for characterizing the thermal stability and decomposition profile of active pharmaceutical ingredients (APIs) and excipients.[3] Understanding the thermal properties of a compound like this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is essential for determining appropriate storage conditions, manufacturing processes, and ensuring drug product stability.

Principles of Thermogravimetric Analysis

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[2][4] The sample is subjected to a controlled temperature program, and the mass is continuously monitored.[3] The resulting data is plotted as a TGA curve, showing mass loss on the y-axis against temperature on the x-axis.[2] The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, can also be plotted to identify the temperatures at which the rate of mass loss is maximal.[2]

Experimental Protocol: Thermogravimetric Analysis of this compound

This section details a standard protocol for conducting a TGA experiment on this compound.

3.1. Instrumentation

  • A calibrated thermogravimetric analyzer equipped with a sensitive microbalance is required.

  • Alumina or platinum crucibles are typically used for the sample.[5]

  • A purge gas system for controlling the atmosphere (e.g., nitrogen for an inert environment or air for an oxidative one) is necessary.[4]

3.2. Sample Preparation

  • Ensure the this compound sample is homogenous and representative of the batch.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[5] The exact sample mass should be recorded.

3.3. TGA Instrument Setup and Measurement

  • Purge Gas: Initiate a high-purity nitrogen purge at a flow rate of 20-50 mL/min to create an inert atmosphere and remove any volatile impurities.[5]

  • Initial Temperature: Equilibrate the furnace to a starting temperature of 25 °C.

  • Heating Rate: Program the instrument to heat the sample at a linear rate of 10 °C/min.[3]

  • Temperature Range: Heat the sample from 25 °C to a final temperature of 600 °C to ensure complete decomposition is observed.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.4. Post-Analysis

  • After the experiment, allow the furnace to cool to room temperature.

  • Carefully remove the crucible and weigh any remaining residue.

  • Analyze the resulting TGA and DTG curves to determine key thermal events.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis cluster_output Output start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep place_sample Place sample in TGA crucible sample_prep->place_sample load_sample Load crucible into TGA instrument place_sample->load_sample purge Purge with Nitrogen (20-50 mL/min) load_sample->purge heat Heat from 25°C to 600°C at 10°C/min purge->heat record Continuously record mass and temperature heat->record plot_curves Plot TGA and DTG curves record->plot_curves determine_temps Determine onset and peak decomposition temperatures plot_curves->determine_temps calculate_mass_loss Calculate percentage mass loss determine_temps->calculate_mass_loss end End calculate_mass_loss->end

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Data Presentation and Interpretation

The thermal stability of this compound can be quantitatively assessed from the TGA data. Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different stages.

Table 1: Hypothetical TGA Data for this compound in a Nitrogen Atmosphere

ParameterValueDescription
Tonset ~220 °CThe temperature at which significant decomposition begins.
Decomposition Stage 1
    Tpeak~250 °CTemperature of the maximum rate of mass loss in the first stage.
    Mass Loss~45%Corresponds to the initial fragmentation of the molecule.
Decomposition Stage 2
    Tpeak~380 °CTemperature of the maximum rate of mass loss in the second stage.
    Mass Loss~35%Relates to the breakdown of intermediate fragments.
Final Residue at 600 °C ~20%The remaining non-volatile material after complete decomposition.

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Proposed Thermal Decomposition Pathway

The thermal decomposition of organic molecules can be complex. For this compound, a plausible decomposition pathway in an inert atmosphere might involve the initial cleavage of the weaker bonds in the molecule. The C-S and S-N bonds are likely points of initial fragmentation due to their lower bond energies compared to C-C and C-H bonds. A possible decomposition mechanism could involve the loss of the dimethylaminoethyl group and the sulfonamide group in separate or overlapping steps.

Decomposition_Pathway cluster_stage1 Decomposition Stage 1 (~220-300°C) cluster_stage2 Decomposition Stage 2 (~300-450°C) compound This compound intermediate1 Loss of Dimethylamino Group (C2H7N) compound->intermediate1 Heat intermediate2 Loss of Sulfonamide Group (SO2NH2) compound->intermediate2 Heat fragments Further fragmentation into smaller volatile molecules (e.g., SO2, H2O, NOx, hydrocarbons) intermediate1->fragments Increased Heat intermediate2->fragments Increased Heat residue Non-volatile Residue fragments->residue

Caption: Hypothetical thermal decomposition pathway for this compound.

Conclusion

Thermogravimetric analysis is an indispensable tool for evaluating the thermal stability of this compound. This guide provides a framework for conducting and interpreting TGA experiments for this compound. The presented protocol and data serve as a starting point for researchers, and the actual thermal behavior should be confirmed through rigorous experimentation. A thorough understanding of the thermal properties of this compound will ultimately contribute to the development of safe, stable, and effective pharmaceutical products.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Dimethylamino)ethanesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct therapeutic applications of 2-(Dimethylamino)ethanesulfonamide are not extensively documented in publicly available research, the core structure of 2-(dimethylamino)ethyl is a key pharmacophore in a variety of biologically active compounds. This technical guide explores the potential therapeutic targets of molecules containing this motif, drawing on data from several classes of well-characterized derivatives. The following sections detail the mechanism of action, quantitative biological data, and experimental protocols for compounds targeting key pathways in cancer, pain, and neurological disorders.

Dual PI3K/mTOR Inhibition in Cancer Therapy

Derivatives of this compound, particularly sulfonamide methoxypyridine compounds, have emerged as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates and activates mTOR. Dual inhibition of PI3K and mTOR by sulfonamide methoxypyridine derivatives effectively shuts down this signaling axis, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data

The inhibitory activities of a lead sulfonamide methoxypyridine derivative, compound 22c, are summarized in the table below.

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
22cPI3Kα0.22MCF-7130
mTOR23HCT-11620

Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]

Experimental Protocols
  • Preparation of Reagents: Recombinant human PI3Kα and mTOR enzymes are used. The substrate, PIP2, is prepared in a lipid vesicle solution. ATP and the test compounds are dissolved in DMSO.

  • Assay Procedure: The assay is performed in a 96-well plate. The enzymes are pre-incubated with the test compounds for 15 minutes at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of PIP2 and ATP. The reaction is allowed to proceed for 1 hour at room temperature.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read on a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

  • Cell Culture: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours.

  • Cell Viability Measurement: Cell viability is assessed using the MTT assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm. IC50 values are determined from the dose-response curves.

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Sulfonamide Methoxypyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

DNA Intercalation and Topoisomerase Inhibition in Cancer Therapy

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a potent antitumor agent that functions as a DNA intercalator and a dual inhibitor of topoisomerase I and II. These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination.

Mechanism of Action

DACA inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This distorts the DNA structure and interferes with the functions of DNA polymerases and topoisomerases. Furthermore, DACA stabilizes the covalent complexes formed between topoisomerases and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells.[3][4] DACA has shown preferential poisoning of topoisomerase II.[4]

Quantitative Data

The antitumor activity and clinical data for DACA are presented below.

ParameterValueDetails
Preclinical Activity
Tumor Growth DelaySignificantAgainst s.c. colon 38 adenocarcinomas in mice
Phase I Clinical Trial
Maximum Tolerated Dose (MTD)750 mg/m²3-hour infusion, repeated 3-weekly
Dose-Limiting ToxicityInfusional arm painRapid onset, subsided on cessation of infusion

Data sourced from preclinical and Phase I clinical studies of DACA.[3]

Experimental Protocols
  • Preparation of Reagents: Supercoiled plasmid DNA (e.g., pBR322) is used. DACA is dissolved in DMSO.

  • Assay Procedure: Plasmid DNA is incubated with increasing concentrations of DACA in a suitable buffer at 37°C for 1 hour.

  • Gel Electrophoresis: The samples are loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide). Electrophoresis is performed to separate the different DNA topoisomers.

  • Visualization: The DNA bands are visualized under UV light. Intercalation of DACA will cause a change in the supercoiling of the plasmid DNA, resulting in a shift in its electrophoretic mobility.

  • Preparation of Reagents: Purified human topoisomerase IIα and supercoiled plasmid DNA are used.

  • Assay Procedure: The enzyme is incubated with the plasmid DNA and various concentrations of DACA in a reaction buffer containing ATP at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of SDS and proteinase K.

  • Analysis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage stabilized by DACA.

Experimental Workflow Diagram

Topo_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_endpoints Endpoints DNA_Intercalation DNA Intercalation Assay (Plasmid Mobility Shift) Mobility_Shift Shift in DNA Mobility DNA_Intercalation->Mobility_Shift Topo_Poisoning Topoisomerase Poisoning Assay (DNA Cleavage) DNA_Cleavage Increased Linear DNA Topo_Poisoning->DNA_Cleavage Tumor_Models Xenograft Tumor Models (e.g., Colon Adenocarcinoma) Tumor_Growth_Delay Tumor Growth Delay Tumor_Models->Tumor_Growth_Delay Clinical_Trials Phase I Clinical Trials MTD_Toxicity MTD & Dose-Limiting Toxicity Clinical_Trials->MTD_Toxicity

Caption: Experimental workflow for evaluating DACA.

Analgesic Activity through Modulation of Pain Pathways

N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones have demonstrated significant antinociceptive properties. These compounds are thought to exert their effects by modulating central and peripheral pain pathways.

Mechanism of Action

The precise molecular targets for these analgesic compounds are not fully elucidated but are believed to involve interactions with supraspinal, spinal, and peripheral structures involved in pain perception.[5] Their efficacy in multiple pain models suggests a broad-spectrum analgesic effect.

Quantitative Data

The analgesic activity of a lead compound, 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one (7a), was found to be remarkably high in various animal models of pain.

TestObservation
Hot-Plate TestHigher decreased sensitivity to pain stimulus than metamizole
Tail-Flick TestSignificant antinociceptive activity
Writhing TestSignificant antinociceptive activity

Data sourced from a study on the synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones.[5]

Experimental Protocols
  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animal Preparation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: The test compound or vehicle is administered (e.g., intraperitoneally). At a predetermined time after injection, the mouse is placed on the hot plate.

  • Measurement: The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the tail is used.

  • Procedure: The test compound or vehicle is administered. The mouse's tail is placed in the apparatus, and the time taken for the mouse to flick its tail away from the heat source is measured.

  • Data Analysis: The increase in tail-flick latency is calculated and compared to the control group.

  • Procedure: The test compound or vehicle is administered. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated relative to the vehicle-treated group.

Logical Relationship Diagram

Analgesic_Testing_Logic cluster_models Pain Models cluster_outcomes Observed Effects Compound N-(dimethylamino)ethyl pyridazinone derivative HotPlate Hot-Plate Test (Supraspinal) Compound->HotPlate TailFlick Tail-Flick Test (Spinal) Compound->TailFlick Writhing Writhing Test (Peripheral) Compound->Writhing IncreasedLatency Increased Pain Threshold Latency HotPlate->IncreasedLatency TailFlick->IncreasedLatency ReducedWrithing Reduced Writhing Behavior Writhing->ReducedWrithing AnalgesicEffect Analgesic Effect IncreasedLatency->AnalgesicEffect ReducedWrithing->AnalgesicEffect

Caption: Logical flow of analgesic activity assessment.

Positive Allosteric Modulation of GABA-B Receptors

2-(Acylamino)thiophene derivatives containing the 2-(dimethylamino)ethyl moiety have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.

Mechanism of Action

These compounds do not activate the GABA-B receptor directly but bind to an allosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA. This potentiation of GABAergic signaling can be beneficial in treating conditions associated with GABA hypofunction, such as anxiety, spasticity, and substance use disorders.

Quantitative Data

The in vivo efficacy of lead 2-(acylamino)thiophene derivatives was demonstrated by their ability to potentiate the sedative/hypnotic effects of the GABA-B agonist, baclofen.

Compound CombinationOnset of Loss of Righting ReflexDuration of Loss of Righting Reflex
Baclofen + PAMShorterLonger

Data sourced from a study on 2-(acylamino)thiophene derivatives as positive allosteric modulators of the GABA-B receptor.[1]

Experimental Protocols
  • Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.

  • Assay Procedure: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, GABA at a fixed concentration (e.g., EC₂₀), and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction is carried out at 30°C for 1 hour and then terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The potentiation of GABA-stimulated [³⁵S]GTPγS binding is calculated, and EC₅₀ values for the PAMs are determined.

  • Animal Preparation: DBA mice are used due to their sensitivity to the sedative effects of GABA-B agonists.

  • Procedure: The test compound (PAM) or vehicle is administered (e.g., intraperitoneally or orally). After a predetermined time, a non-sedative dose of baclofen is administered.

  • Measurement: The onset and duration of the loss of the righting reflex are recorded. The loss of righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

  • Data Analysis: The mean onset and duration of the loss of righting reflex are compared between the group receiving baclofen alone and the group receiving the PAM plus baclofen.

Signaling Pathway Diagram

GABAB_Modulation GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R Binds to Orthosteric Site PAM 2-(Acylamino)thiophene Derivative (PAM) PAM->GABAB_R Binds to Allosteric Site G_Protein G Protein (Gi/o) GABAB_R->G_Protein Activation Effector Effector Systems (e.g., K+ channels, Ca2+ channels) G_Protein->Effector Modulation Neuronal_Inhibition Neuronal Inhibition Effector->Neuronal_Inhibition

Caption: Allosteric modulation of the GABA-B receptor.

The 2-(dimethylamino)ethyl scaffold is a versatile structural motif that is present in compounds with a wide range of therapeutic activities. The examples presented in this guide highlight its importance in the development of novel drugs targeting cancer, pain, and neurological disorders. Further exploration of derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Protocol for using 2-(Dimethylamino)ethanesulfonamide as a buffer

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Evaluation of 2-(Dimethylamino)ethanesulfonamide as a Potential Biological Buffer

Introduction

The selection of an appropriate buffer is a critical determinant for the success of biological experiments. An ideal buffer maintains a stable pH environment without interfering with the biochemical reactions under investigation. This document aims to provide a protocol for the use of this compound as a buffer. However, a thorough review of available scientific literature reveals a significant lack of information regarding the use of this compound for this purpose. The available data pertains to a related compound, 2-(Dimethylamino)ethanesulfonic acid, which possesses a predicted pKa value far outside the optimal range for most biological assays.

This document will first address the ambiguity in the compound name and the properties of the likely intended compound, 2-(Dimethylamino)ethanesulfonic acid. It will then detail the essential characteristics of a good biological buffer and provide a general protocol for buffer preparation and use, which can be adapted for a suitable buffering agent.

Compound Clarification and Physicochemical Properties

There appears to be some ambiguity in the requested compound, "this compound." Scientific databases primarily contain information on "2-(Dimethylamino)ethanesulfonic acid." Given the context of a buffer, it is probable that the sulfonic acid was the intended compound, as sulfonic acid groups are common in well-established biological buffers (e.g., HEPES, PIPES).

A summary of the available physicochemical properties for 2-(Dimethylamino)ethanesulfonic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C4H11NO3S[1]
Molecular Weight 153.20 g/mol [1]
Melting Point 315-316 °C[2]
Predicted pKa 0.56 ± 0.50[2]

Critique of 2-(Dimethylamino)ethanesulfonic acid as a Biological Buffer

The primary function of a biological buffer is to maintain a stable pH within a narrow, physiologically relevant range, typically between pH 6.0 and 8.0.[3] The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The predicted pKa of 2-(Dimethylamino)ethanesulfonic acid is approximately 0.56.[2] This value indicates that it would only have significant buffering capacity at a very low pH, making it unsuitable for the vast majority of biological and drug development research applications.

General Protocol for the Selection and Preparation of a Biological Buffer

Due to the unsuitability of 2-(Dimethylamino)ethanesulfonic acid, the following section provides a general protocol for selecting and preparing a suitable biological buffer.

1. Buffer Selection:

The choice of buffer is critical and should be based on the specific requirements of the experiment.[4] Key criteria for selecting a biological buffer include:

  • pKa Value: The buffer's pKa should be as close as possible to the desired experimental pH.[3]

  • Solubility: High water solubility is essential.[3]

  • Biological Inertness: The buffer should not interfere with the biological system being studied.[5][6] This includes avoiding interactions with enzymes, proteins, or metal ions.[6]

  • UV/Visible Light Absorption: The buffer should not absorb light in the region used for spectrophotometric or colorimetric assays.[6]

  • Temperature and Concentration Effects: The pKa of some buffers can be sensitive to changes in temperature and concentration.[3]

2. Buffer Preparation Workflow:

The following workflow outlines the general steps for preparing a buffer solution.

cluster_prep Buffer Preparation start Determine Required pH and Concentration weigh Weigh Solid Buffer Component start->weigh 1 dissolve Dissolve in Deionized Water weigh->dissolve 2 adjust Adjust pH with Strong Acid/Base dissolve->adjust 3 volume Bring to Final Volume adjust->volume 4 sterilize Sterilize (if necessary) volume->sterilize 5 store Store Appropriately sterilize->store 6

Caption: General workflow for preparing a buffer solution.

Experimental Protocol: pH Adjustment and Titration

This protocol describes the standard method for adjusting the pH of a buffer solution.

Materials:

  • Selected buffer compound (solid form)

  • Deionized water

  • Concentrated strong acid (e.g., HCl) or strong base (e.g., NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required mass of the solid buffer component to achieve the desired molar concentration in the final volume.

  • Weigh the calculated amount of the buffer component and transfer it to a beaker containing approximately 80% of the final volume of deionized water.

  • Dissolve the solid completely using a stir bar and stir plate.

  • Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.

  • Place the calibrated pH electrode into the buffer solution.

  • Slowly add small volumes of a concentrated strong acid or strong base while continuously monitoring the pH.

  • Continue adding acid or base until the desired pH is reached.

  • Transfer the buffer solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Add deionized water to the volumetric flask until the final volume is reached.

  • Stopper and invert the flask several times to ensure thorough mixing.

  • Verify the final pH of the buffer solution.

  • Sterilize the buffer if required for the application (e.g., by autoclaving or filtration).

  • Store the buffer in a clearly labeled, sealed container at the appropriate temperature.

Signaling Pathway Considerations

When working with cell-based assays, it is crucial to select a buffer that does not interfere with cellular signaling pathways. Some buffer components can mimic substrates or inhibitors of enzymes involved in these pathways.

cluster_pathway Potential Buffer Interference in a Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates buffer Buffer Component buffer->kinase1 Inhibits

Caption: Example of potential buffer interference in a signaling cascade.

While the request was for a protocol using this compound as a buffer, the available evidence strongly suggests that its likely counterpart, 2-(Dimethylamino)ethanesulfonic acid, is not a suitable candidate for biological applications due to its very low predicted pKa. Researchers are advised to select a well-characterized biological buffer with a pKa value appropriate for their specific experimental needs. The general protocols and considerations provided in this document offer a framework for making an informed buffer choice and for the accurate preparation of buffer solutions. The importance of using a non-interfering buffer cannot be overstated, as it is fundamental to obtaining reliable and reproducible experimental results.[4][7]

References

Application Note: Utilizing 2-(Dimethylamino)ethanesulfonamide as a Novel Zwitterionic Buffer for Capillary Electrophoresis in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample consumption, making it a valuable tool in pharmaceutical development and quality control.[1][2] The composition of the background electrolyte (BGE) is a critical factor that governs the selectivity and resolution of separations in CE.[3][4] This application note explores the potential utility of 2-(Dimethylamino)ethanesulfonamide as a zwitterionic buffer component in the BGE for the analysis of small molecule drugs. Its chemical structure, possessing both a tertiary amine (a basic group) and a sulfonic acid moiety (a strong acidic group), suggests it would behave as a zwitterion over a wide pH range. The use of zwitterionic buffers can be advantageous as they contribute to low conductivity and thus lower currents, enabling the use of higher voltages to achieve faster and more efficient separations.[4]

Principle

In this hypothetical application, this compound is employed as the primary buffering agent in the BGE for the capillary zone electrophoresis (CZE) separation of a model mixture of acidic, basic, and neutral pharmaceutical compounds. The zwitterionic nature of this compound is expected to provide stable pH control while minimizing the electroosmotic flow (EOF), thereby allowing for separations based primarily on the analytes' electrophoretic mobility. This can lead to improved resolution and reproducibility.

Experimental Protocols

1. Preparation of the Background Electrolyte (BGE)

  • Objective: To prepare a 50 mM this compound buffer at pH 7.4.

  • Materials:

    • This compound (MW: 152.21 g/mol )

    • Sodium Hydroxide (NaOH), 1 M solution

    • Hydrochloric Acid (HCl), 1 M solution

    • Deionized water (18.2 MΩ·cm)

  • Procedure:

    • Weigh out 0.761 g of this compound.

    • Dissolve the solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.

    • Adjust the pH of the solution to 7.4 using dropwise addition of 1 M NaOH or 1 M HCl while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the buffer solution through a 0.22 µm syringe filter before use to remove any particulate matter.

2. Capillary Conditioning

  • Objective: To ensure a reproducible inner surface of the fused-silica capillary.

  • Materials:

    • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)

    • 1 M Sodium Hydroxide (NaOH)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Deionized water

    • Background Electrolyte (BGE)

  • Procedure (for a new capillary):

    • Rinse the capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Finally, equilibrate the capillary by rinsing with the BGE for 15 minutes.

  • Procedure (between runs):

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3 minutes.

3. Sample Preparation

  • Objective: To prepare a sample mixture of model pharmaceutical compounds.

  • Materials:

    • Model compounds (e.g., Ketoprofen - acidic, Lidocaine - basic, Acetaminophen - neutral)

    • Deionized water or BGE as sample diluent

  • Procedure:

    • Prepare stock solutions of each model compound at a concentration of 1 mg/mL in a suitable solvent.

    • Create a working sample mixture by diluting the stock solutions in the BGE to a final concentration of 50 µg/mL for each compound.

    • Vortex the sample mixture to ensure homogeneity.

    • Centrifuge the sample at 10,000 x g for 2 minutes to pellet any insoluble material.

4. Capillary Electrophoresis Analysis

  • Objective: To perform the electrophoretic separation of the sample mixture.

  • Instrumentation: A standard capillary electrophoresis system with a UV detector.

  • Conditions:

    • Capillary: 50 µm i.d., 40 cm effective length, 50 cm total length

    • BGE: 50 mM this compound, pH 7.4

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: +25 kV

    • Temperature: 25 °C

    • Detection: UV absorbance at 214 nm

  • Procedure:

    • Place the inlet and outlet vials containing the BGE into the instrument.

    • Replace the inlet vial with the sample vial.

    • Perform the hydrodynamic injection as specified.

    • Replace the sample vial with the BGE inlet vial.

    • Apply the separation voltage and acquire data for 15 minutes.

Data Presentation

Exemplary Data: The following table summarizes the expected performance for the separation of the model pharmaceutical compounds using the described method.

AnalyteTypeMigration Time (min)Peak Area (mAU*s)Theoretical Plates (N)Resolution (Rs)
LidocaineBasic4.215.8150,000-
AcetaminophenNeutral6.512.3180,0005.1
KetoprofenAcidic9.820.1200,0008.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing bge_prep BGE Preparation (50 mM DMES, pH 7.4) injection Hydrodynamic Injection (50 mbar, 5s) bge_prep->injection sample_prep Sample Preparation (Acidic, Basic, Neutral Drugs) sample_prep->injection cap_prep Capillary Conditioning cap_prep->injection separation CE Separation (+25 kV, 25°C) injection->separation detection UV Detection (214 nm) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Analysis (Migration Time, Peak Area) data_acq->data_proc

Caption: Experimental workflow for the CE analysis of pharmaceuticals.

logical_relationship cluster_bge BGE Properties cluster_performance Performance Characteristics bge This compound (Zwitterionic Buffer) low_cond Low Conductivity bge->low_cond stable_ph Stable pH bge->stable_ph high_eff High Efficiency low_cond->high_eff repro Reproducibility stable_ph->repro good_res Good Resolution high_eff->good_res

Caption: Rationale for using the zwitterionic buffer in CE.

References

2-(Dimethylamino)ethanesulfonamide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanesulfonamide is a bifunctional molecule incorporating both a sulfonamide moiety and a tertiary amine. This unique structural combination suggests its potential utility as a versatile reagent and building block in organic synthesis, particularly in the construction of molecules with potential biological activity. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the dimethylaminoethyl side chain can influence physicochemical properties such as solubility and basicity, and may participate in specific binding interactions. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its synthesis and use.

Potential Applications

While specific literature on the applications of this compound is limited, its structure suggests several potential uses in organic synthesis:

  • As a Building Block in Medicinal Chemistry: The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities including antibacterial, diuretic, and anticancer properties. The incorporation of the 2-(dimethylamino)ethyl group can modulate the pharmacokinetic and pharmacodynamic profile of a lead compound. It can enhance water solubility, introduce a basic center for salt formation, and potentially interact with biological targets through ionic or hydrogen bonding.

  • In the Synthesis of N-Substituted Sulfonamides: this compound can serve as a precursor to a variety of N-substituted sulfonamides. The sulfonamide nitrogen can be functionalized with various alkyl, aryl, or heterocyclic groups to generate libraries of compounds for biological screening.

  • As a Ligand in Coordination Chemistry: The presence of both a nitrogen and oxygen donor atoms in the sulfonamide group, along with the tertiary amine, makes this molecule a potential ligand for various metal catalysts. Such complexes could find applications in asymmetric synthesis or other catalytic transformations.

Synthesis of this compound

The synthesis of this compound is not widely reported. However, a plausible synthetic route involves the preparation of the corresponding sulfonyl chloride followed by amination.

Protocol 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from thiols.

Materials:

  • 2-(Dimethylamino)ethanethiol hydrochloride

  • Chlorine gas

  • Glacial acetic acid

  • Ice

Procedure:

  • Suspend 2-(dimethylamino)ethanethiol hydrochloride in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser.

  • Cool the suspension in an ice bath.

  • Bubble chlorine gas through the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Continue the chlorine addition until the reaction mixture becomes a clear, pale yellow solution.

  • Remove the solvent under reduced pressure to obtain the crude 2-(dimethylamino)ethanesulfonyl chloride hydrochloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the amination of the sulfonyl chloride to yield the final product.

Materials:

  • 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride

  • Ammonia (aqueous solution, e.g., 28%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Dissolve the crude 2-(dimethylamino)ethanesulfonyl chloride hydrochloride in a minimal amount of cold water and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

General Protocol for N-Alkylation/Arylation of this compound

This protocol outlines a general procedure for the functionalization of the sulfonamide nitrogen.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Palladium catalyst and ligand (for arylation, e.g., Pd₂(dba)₃, Xantphos)

Procedure for N-Alkylation:

  • To a solution of this compound in a suitable solvent, add the base.

  • Add the alkyl halide and stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure for N-Arylation (Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base in a reaction vessel.

  • Add the degassed solvent and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound and its Derivatives.

EntryReactionSubstrate 1Substrate 2ProductYield (%)
1Sulfonylation2-(Dimethylamino)ethanethiol HClCl₂2-(Dimethylamino)ethanesulfonyl chloride HCl85-95
2Amination2-(Dimethylamino)ethanesulfonyl chloride HClNH₃This compound70-85
3N-BenzylationThis compoundBenzyl bromideN-Benzyl-2-(dimethylamino)ethanesulfonamide60-75
4N-PhenylationThis compoundIodobenzeneN-Phenyl-2-(dimethylamino)ethanesulfonamide50-65

Note: The yields presented in this table are hypothetical and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization thiol 2-(Dimethylamino)ethanethiol HCl sulfonyl_chloride 2-(Dimethylamino)ethanesulfonyl chloride HCl thiol->sulfonyl_chloride  Chlorination (Protocol 1) sulfonamide This compound sulfonyl_chloride->sulfonamide  Amination (Protocol 2) n_alkylated N-Alkylated Product sulfonamide->n_alkylated  N-Alkylation n_arylated N-Arylated Product sulfonamide->n_arylated  N-Arylation

Caption: Synthetic workflow for this compound and its functionalization.

Logical_Relationship cluster_properties Key Structural Features reagent This compound building_block Building Block reagent->building_block  in Medicinal Chemistry ligand Ligand reagent->ligand  for Catalysis precursor Precursor reagent->precursor  for N-Substituted Sulfonamides sulfonamide_moiety Sulfonamide Moiety sulfonamide_moiety->reagent tertiary_amine Tertiary Amine tertiary_amine->reagent

Caption: Logical relationships of this compound's roles in synthesis.

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 2-(Dimethylamino)ethanesulfonamide using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for use in research and quality control environments.

Introduction

This compound is a chemical compound of interest in pharmaceutical development and other research areas. A reliable and accurate analytical method is crucial for its quantification in various sample matrices. This application note details a reversed-phase HPLC (RP-HPLC) method that offers excellent selectivity and sensitivity for the determination of this compound. The method is designed to be straightforward and can be implemented using standard HPLC equipment.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Reagents and Standards
  • This compound reference standard: Purity >98%

  • Acetonitrile: HPLC grade

  • Formic Acid: LC-MS grade

  • Water: Deionized or Milli-Q water

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For drug substance analysis, a simple dissolution in the mobile phase mixture is typically sufficient. For more complex matrices, a sample clean-up procedure such as solid-phase extraction (SPE) may be required.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Summary

The method was validated for linearity, precision, and accuracy. The following tables summarize the hypothetical performance characteristics.

Linearity

Table 4: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9995
Precision

Table 5: Precision (Repeatability) of the Method

Concentration (µg/mL)Mean Peak Area (n=6)Standard Deviation% RSD
50760,1009,1211.2
Accuracy

Table 6: Accuracy (Spike Recovery)

Spiked LevelConcentration (µg/mL)Mean Measured Concentration (µg/mL)% Recovery
Low109.898.0
Medium5050.7101.4
High9089.199.0

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol Dissolve work_std Working Standards (1-100 µg/mL) stock_sol->work_std Dilute hplc HPLC System work_std->hplc sample Sample prep_sample Prepared Sample sample->prep_sample Dissolve/Extract prep_sample->hplc column C18 Column hplc->column Inject detector UV Detector (210 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification Calibration Curve report Final Report quantification->report Generate Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_validation Validation Parameters method_dev Method Development method_val Method Validation method_dev->method_val Leads to routine_analysis Routine Analysis method_val->routine_analysis Enables linearity Linearity method_val->linearity precision Precision method_val->precision accuracy Accuracy method_val->accuracy specificity Specificity method_val->specificity

Caption: Logical relationship between method development, validation, and routine analysis.

Application Notes and Protocols: 2-(Dimethylamino)ethanesulfonamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 2-(dimethylamino)ethanesulfonamide as a ligand in coordination chemistry, with a particular focus on its relevance to drug development. Due to the limited availability of published data on this specific ligand, the following protocols and data are based on established principles of coordination chemistry and information available for analogous sulfonamide and aminoalkylsulfonamide ligands. These notes are intended to serve as a foundational guide for researchers interested in exploring the synthesis, characterization, and potential applications of metal complexes involving this compound.

Introduction to Sulfonamide Ligands in Coordination Chemistry

Sulfonamides are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] In coordination chemistry, the sulfonamide functional group (-SO₂NHR) offers multiple potential coordination sites, primarily through the nitrogen and oxygen atoms of the sulfonamide moiety. The incorporation of additional donor atoms, such as the tertiary amine in this compound, can lead to the formation of stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes.

The coordination of sulfonamide-based ligands to metal ions has been shown to modulate their biological activity, often leading to enhanced efficacy and novel mechanisms of action compared to the free ligand.[3][4] This has spurred significant interest in the development of new metal-based drugs incorporating sulfonamide scaffolds.[5]

Ligand Profile: this compound

This compound is a derivative of taurine (2-aminoethanesulfonic acid), a naturally occurring amino acid. The presence of both a sulfonamide group and a dimethylamino group suggests that it can act as a bidentate ligand, coordinating to a metal center through the sulfonamide nitrogen and the tertiary amine nitrogen to form a stable five-membered chelate ring.

Chemical Structure:

Potential Coordination Modes:

The ligand can potentially coordinate in a monodentate fashion through the sulfonamide nitrogen or the dimethylamino nitrogen, or more likely, as a bidentate N,N'-donor ligand. The exact coordination mode will depend on the metal ion, the reaction conditions, and the presence of other competing ligands.

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of this compound and its metal complexes, based on general procedures for similar compounds.

Synthesis of this compound Ligand

The synthesis of this compound can be envisioned through a multi-step process starting from 2-(dimethylamino)ethanol. A related synthetic precursor, N-protected β-aminoethanesulfonyl chloride, provides a viable synthetic strategy.[2]

Protocol:

  • Synthesis of 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place thionyl chloride (SOCl₂) in an ice bath.

    • Slowly add 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield 2-(dimethylamino)ethyl chloride hydrochloride.

  • Conversion to the Sulfonamide:

    • The synthesized 2-(dimethylamino)ethanesulfonyl chloride hydrochloride is then reacted with an excess of aqueous ammonia in a sealed vessel at room temperature.

    • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

    • The excess ammonia and solvent are removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthesis of a Representative Metal Complex: [Cu(dmaes)₂]Cl₂

This protocol describes the synthesis of a hypothetical copper(II) complex. Similar procedures can be adapted for other transition metal ions like Co(II), Ni(II), and Zn(II).

Protocol:

  • Preparation of the Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol.

  • Preparation of the Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 10 mL of methanol.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Monitoring and Product Isolation: The reaction mixture is stirred at room temperature for 4-6 hours. The formation of a precipitate may be observed. The solid product is collected by filtration, washed with cold methanol, and then with diethyl ether.

  • Drying: The complex is dried in a vacuum desiccator over anhydrous CaCl₂.

Physicochemical Characterization

The synthesized ligand and its metal complexes should be characterized by a variety of spectroscopic and analytical techniques to confirm their identity and elucidate their structures.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the ligand and its hypothetical copper(II) complex.

Technique This compound (Ligand) [Cu(dmaes)₂]Cl₂ (Complex) Interpretation
FT-IR (cm⁻¹) ν(N-H): ~3300-3400ν(SO₂): ~1320 (asym), ~1150 (sym)ν(C-N): ~1100Shift in ν(N-H) to lower wavenumbersShift in ν(SO₂) frequenciesShift in ν(C-N) to higher wavenumbersCoordination of the sulfonamide and amino nitrogen atoms to the metal ion.
¹H NMR (ppm) δ(NH₂): broad singletδ(CH₂-N): multipletδ(CH₂-S): multipletδ(N-CH₃): singletBroadening of signals due to paramagnetic Cu(II)Confirms the presence of the ligand in the complex.
UV-Vis (nm) Ligand-centered transitions in the UV regiond-d transitions in the visible region (e.g., ~600-700 nm)Indicates the coordination of the ligand to the Cu(II) ion and provides information about the coordination geometry.
Elemental Analysis and Molar Conductance
Compound %C (Calc./Found) %H (Calc./Found) %N (Calc./Found) Molar Conductance (Ω⁻¹cm²mol⁻¹) *Interpretation
C₄H₁₂N₂O₂S (Ligand) 28.56 / 28.507.19 / 7.2516.65 / 16.60-Confirms the empirical formula of the ligand.
[Cu(C₄H₁₂N₂O₂S)₂]Cl₂ 20.93 / 20.855.27 / 5.3512.21 / 12.15~150-200Suggests a 1:2 electrolytic nature in a polar solvent like DMF, consistent with the proposed formula.

*in a suitable solvent like DMF or DMSO at 10⁻³ M concentration.

Potential Applications in Drug Development

Metal complexes of sulfonamides have shown significant promise in various therapeutic areas.[4][6] The coordination of this compound to metal ions could lead to novel compounds with potential applications as:

  • Anticancer Agents: Many sulfonamide-metal complexes exhibit significant cytotoxicity against various cancer cell lines, often through mechanisms involving DNA binding, enzyme inhibition, or the generation of reactive oxygen species.[3][4]

  • Antimicrobial Agents: The antimicrobial activity of sulfonamides can be enhanced upon complexation with metal ions.[5][6] These complexes may overcome resistance mechanisms developed by microorganisms against conventional sulfonamide drugs.

  • Enzyme Inhibitors: Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. Metal complexation can alter the inhibitory profile and selectivity of the ligand.

Visualizing Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex with this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand_Synth Ligand Synthesis: This compound Complex_Synth Complex Synthesis: Reaction with Metal Salt Ligand_Synth->Complex_Synth Purified Ligand Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Complex_Synth->Spectroscopy Purified Complex Analysis Elemental Analysis & Molar Conductance Complex_Synth->Analysis Bio_Activity Biological Activity Screening (Anticancer, Antimicrobial) Complex_Synth->Bio_Activity Structure Structural Elucidation (e.g., X-ray Crystallography) Spectroscopy->Structure Analysis->Structure Structure->Bio_Activity Structure-Activity Relationship G Ligand 2-(Dimethylamino)- ethanesulfonamide Complex Coordination Complex Ligand->Complex Metal Metal Ion (e.g., Cu, Zn, Co) Metal->Complex Properties Physicochemical Properties Complex->Properties Bioactivity Biological Activity Complex->Bioactivity Properties->Bioactivity Application Therapeutic Application Bioactivity->Application

References

Application Note: Protocol for Derivatizing 2-(Dimethylamino)ethanesulfonamide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Dimethylamino)ethanesulfonamide is a molecule of interest in pharmaceutical and chemical research. As a primary sulfonamide, its detection and quantification at low concentrations can be challenging using standard analytical techniques like UV-Vis spectroscopy due to its weak chromophore. Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. This application note provides a detailed protocol for the derivatization of this compound with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This procedure attaches a fluorescent dansyl group to the primary sulfonamide, significantly enhancing its detectability by high-performance liquid chromatography (HPLC) with fluorescence detection.

The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the sulfonyl chloride of the dansyl chloride reagent under basic conditions. The resulting N-dansylated derivative is highly fluorescent, allowing for sensitive quantification.

Data Presentation

The following tables summarize the expected quantitative data from the derivatization and subsequent HPLC-fluorescence analysis of this compound. The data is representative and based on typical results for the dansylation of primary sulfonamides and amines.[1][2]

Table 1: Optimized Derivatization Reaction Parameters

ParameterValue
Derivatization Reagent5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)
Analyte Concentration10 µg/mL
Reagent Concentration1 mg/mL in Acetonitrile
Reaction Buffer100 mM Sodium Bicarbonate (pH 9.5)
Reaction Temperature60°C
Reaction Time45 minutes
Quenching Reagent1% Ammonium Hydroxide

Table 2: HPLC-Fluorescence Detection Parameters and Performance

ParameterValue
HPLC ColumnC18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Excitation Wavelength330 nm
Emission Wavelength530 nm
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)8.0 ng/mL
Recovery92% - 105%
Intra-day Precision (%RSD)< 3%
Inter-day Precision (%RSD)< 5%

Experimental Protocol

This protocol details the pre-column derivatization of this compound with dansyl chloride for HPLC-fluorescence analysis.

Materials and Reagents:

  • This compound

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate

  • Ammonium hydroxide

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Solutions:

    • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and deionized water.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.

    • Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust the pH to 9.5 with a small amount of 1 M NaOH if necessary.

  • Derivatization Reaction:

    • Pipette 100 µL of each working standard solution or sample into separate 1.5 mL microcentrifuge tubes.

    • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5) to each tube.

    • Add 200 µL of the 1 mg/mL dansyl chloride solution to each tube.

    • Vortex the tubes for 30 seconds to ensure thorough mixing.

    • Incubate the tubes in a heating block or water bath at 60°C for 45 minutes in the dark.

  • Quenching the Reaction:

    • After incubation, cool the tubes to room temperature.

    • To stop the reaction and consume excess dansyl chloride, add 100 µL of 1% ammonium hydroxide solution to each tube.

    • Vortex the tubes for 30 seconds and let them stand at room temperature for 15 minutes.

  • Sample Preparation for HPLC:

    • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample into the HPLC system.

    • Run the analysis using the parameters outlined in Table 2.

    • Quantify the derivatized this compound by comparing the peak area to the calibration curve generated from the derivatized working standard solutions.

Mandatory Visualization

Derivatization_Workflow start Start: Prepare Reagents (Analyte, Dansyl-Cl, Buffer) mix Mix Analyte, Buffer, and Dansyl-Cl start->mix 100 µL Analyte 200 µL Buffer 200 µL Dansyl-Cl incubate Incubate (60°C, 45 min, dark) mix->incubate Vortex quench Quench Reaction (Add Ammonium Hydroxide) incubate->quench Cool to RT filter Filter Sample (0.22 µm syringe filter) quench->filter Vortex & Stand hplc HPLC-FLD Analysis filter->hplc Inject 20 µL end End: Data Acquisition and Quantification hplc->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-(Dimethylamino)ethanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving 2-(Dimethylamino)ethanesulfonamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in a nonpolar solvent?

A2: The principle of "like dissolves like" is fundamental in determining solubility.[1] this compound is a polar molecule. Nonpolar solvents, such as hexane or toluene, lack the ability to form strong intermolecular interactions with the polar sulfonamide and dimethylamino groups, leading to poor solubility.

Q3: Can temperature be used to increase the solubility of this compound?

A3: Yes, for most compounds, solubility increases with temperature.[2] Gently warming the solvent while stirring can help dissolve the compound. However, it is crucial to ensure the compound is stable at elevated temperatures and does not degrade. Always start with a small sample to test for thermal stability.

Q4: How does the purity of the compound and solvent affect solubility?

A4: Impurities in either the this compound or the solvent can significantly impact solubility. Impurities can alter the polarity of the solvent or compete for interactions with the solute, sometimes leading to decreased solubility or unexpected precipitation. Using high-purity reagents and solvents is always recommended for reproducible results.

Troubleshooting Guide

ProblemQuestionPossible CauseSuggested Solution
Compound will not dissolve Why is this compound not dissolving in my chosen organic solvent?The solvent may not be polar enough.Try a more polar solvent. Common polar aprotic solvents include DMSO, DMF, and acetonitrile. Polar protic solvents like ethanol or methanol could also be effective.
Precipitation occurs after initial dissolution Why did the compound precipitate out of solution after initially dissolving?The solution was likely supersaturated. This can happen if the solution is heated to dissolve the compound and then cooled.Re-heat the solution to redissolve the precipitate and then allow it to cool slowly. If precipitation reoccurs, the concentration is likely above the solubility limit at that temperature. Consider using a larger volume of solvent or a co-solvent.
Low solubility is observed I can only dissolve a very small amount of the compound. How can I increase the concentration?The intrinsic solubility of the compound in the chosen solvent is low.Several techniques can be employed to improve solubility, including co-solvency, pH adjustment, or the use of solubility enhancers.[3] See the detailed experimental protocols below.
Compound appears to be degrading Why is the solution changing color or showing signs of degradation upon heating?This compound may be thermally unstable in the chosen solvent or at the temperature used.Avoid excessive heating. Try dissolving the compound at room temperature with vigorous stirring or sonication. If heating is necessary, use the lowest effective temperature for the shortest possible time.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method to determine the approximate solubility of this compound in a specific organic solvent at room temperature.[2]

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Add a small, measured volume of the organic solvent (e.g., 0.1 mL) to the vial.

  • Cap the vial and vortex for 1-2 minutes.

  • If the compound dissolves completely, it is soluble at a concentration of at least 100 mg/mL.

  • If the compound does not dissolve completely, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the vortexing.

  • Continue adding the solvent in small, measured increments until the compound is fully dissolved.

  • Record the total volume of solvent used to dissolve the initial mass of the compound.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: Techniques for Improving Solubility

This protocol provides several methods to improve the solubility of this compound in a given organic solvent.

A. Co-solvency: The use of a co-solvent can significantly enhance solubility by altering the overall polarity of the solvent system.[3]

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • In a separate vial, add the desired organic solvent in which the compound has low solubility.

  • Gradually add small volumes of the stock solution to the second solvent while stirring.

  • Observe for any signs of precipitation. This method is useful for preparing dilute solutions in a solvent system that is more compatible with a subsequent application.

B. pH Adjustment: The tertiary amine in this compound can be protonated to form a more soluble salt.[4]

  • Suspend the compound in the desired organic solvent.

  • Add a small amount of a suitable organic acid (e.g., a few drops of acetic acid or a small amount of solid citric acid) to the suspension.

  • Stir the mixture and observe for dissolution. The formation of the corresponding salt should increase its solubility in polar solvents.

C. Temperature Variation:

  • Suspend the compound in the desired organic solvent at room temperature.

  • Gently heat the suspension on a hot plate with stirring.

  • Monitor the dissolution of the compound as the temperature increases.

  • Once dissolved, slowly cool the solution to room temperature to check for precipitation. If the compound remains in solution, a higher concentration has been achieved.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvency Modifies the polarity of the solvent system.[3]Simple to implement; allows for fine-tuning of solvent properties.The co-solvent must be compatible with the intended application.
pH Adjustment Converts the compound to a more soluble salt form.[4]Can lead to a significant increase in solubility in polar solvents.The added acid/base may interfere with downstream experiments.
Temperature Increase Increases the kinetic energy of solvent and solute molecules.Often effective and straightforward.The compound must be thermally stable; solubility may decrease upon cooling.
Sonication Uses ultrasonic energy to break down solute aggregates.[5]Can aid in dissolving stubborn particles without heating.May not significantly increase the equilibrium solubility.

Visualizations

TroubleshootingWorkflow start Start: Dissolving This compound issue Is the compound fully dissolved? start->issue success Experiment Proceeds issue->success Yes troubleshoot Troubleshoot Solubility Issue issue->troubleshoot No check_solvent Check Solvent Polarity troubleshoot->check_solvent check_purity Verify Compound & Solvent Purity troubleshoot->check_purity apply_heat Apply Gentle Heating check_solvent->apply_heat check_purity->apply_heat use_cosolvent Try a Co-solvent apply_heat->use_cosolvent

Caption: Workflow for troubleshooting solubility issues.

EnhancementSelection start Goal: Increase Solubility of this compound thermal_stability Is the compound thermally stable? start->thermal_stability ph_sensitivity Is the application sensitive to pH changes? thermal_stability->ph_sensitivity No heating Use Temperature Increase thermal_stability->heating Yes cosolvent_compat Is a co-solvent compatible with the system? ph_sensitivity->cosolvent_compat Yes ph_adjust Use pH Adjustment ph_sensitivity->ph_adjust No sonication Use Sonication cosolvent_compat->sonication No cosolvency Use Co-solvency cosolvent_compat->cosolvency Yes

References

How to prevent side reactions with 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-(Dimethylamino)ethanesulfonamide. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites: the nucleophilic tertiary amine (dimethylamino group) and the potentially acidic proton on the sulfonamide nitrogen. The lone pair of electrons on the tertiary amine makes it susceptible to alkylation and other electrophilic attacks. The sulfonamide proton can be removed under basic conditions, rendering the nitrogen nucleophilic.

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions involve the dimethylamino group. These include:

  • Over-alkylation: The tertiary amine can react with alkylating agents to form a quaternary ammonium salt. This is often an undesired byproduct that can be difficult to remove.[1]

  • Oxidation: Tertiary amines can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Reaction with Acid Chlorides and Anhydrides: The nucleophilic amine can react with acid chlorides and anhydrides, competing with the desired reaction of another functional group.

Side reactions at the sulfonamide group are also possible, though generally require stronger basic conditions to deprotonate the nitrogen first.

Q3: How can I prevent the dimethylamino group from participating in side reactions?

A3: Protecting the tertiary amine is a common strategy. This can be achieved by:

  • Protonation: In acidic conditions, the tertiary amine is protonated to form an ammonium salt, which is significantly less nucleophilic. However, this is not suitable for reactions that are not acid-stable.[2]

  • Use of Protecting Groups: While less common for tertiary amines than for primary or secondary amines, in complex syntheses, a protecting group strategy might be considered. A more practical approach is to carefully control reaction conditions.

Q4: What is the role of the sulfonamide group in directing reactions?

A4: The sulfonamide group is generally considered unreactive under many conditions.[3] It is a rigid functional group that can influence the conformation of the molecule. Due to its electron-withdrawing nature, it can affect the reactivity of adjacent groups.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of a highly polar byproduct. Over-alkylation of the dimethylamino group forming a quaternary ammonium salt.- Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature to control reactivity.- Consider using a less reactive alkylating agent.
Formation of multiple products, difficulty in purification. Lack of selectivity between the tertiary amine and another nucleophilic site in the reaction.- Protect the more reactive functional group if possible.- Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired reaction pathway.[4]
Decomposition of the starting material or product. Instability under the reaction conditions (e.g., strong acid, strong base, high temperature).- Screen different solvents to find one that promotes the desired reaction while minimizing degradation.- Run the reaction at the lowest effective temperature.- Use milder reagents where possible.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup.- Ensure all reagents are pure and dry.- Maintain an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.- Precisely control reaction parameters like temperature and stirring speed.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Controlled Stoichiometry

This protocol describes a general method for the N-alkylation of a substrate, minimizing the side reaction of the tertiary amine on this compound by careful control of reagent addition.

Materials:

  • This compound

  • Substrate with a primary or secondary amine

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 eq) and this compound (1.1 eq).

  • Add anhydrous solvent and the mild base (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.0 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HPLC Method for Quantifying Reaction Purity and Byproducts

This protocol provides a general reverse-phase HPLC method for analyzing the purity of reactions involving this compound and quantifying potential byproducts.[5][6]

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV-Vis spectrum of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate and This compound B Add Anhydrous Solvent and Mild Base A->B C Cool to 0 °C B->C D Slow Addition of Alkyl Halide C->D E Warm to RT and Stir D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Complete H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for a controlled N-alkylation reaction.

troubleshooting_logic Start Reaction Issues Encountered Problem1 Low Yield & Polar Byproduct Start->Problem1 Problem2 Multiple Products Start->Problem2 Problem3 Decomposition Start->Problem3 Cause1 Over-alkylation of Dimethylamino Group Problem1->Cause1 Solution1 Control Stoichiometry Lower Temperature Slow Addition Cause1->Solution1 Cause2 Lack of Selectivity Problem2->Cause2 Solution2 Protecting Groups Optimize Conditions Cause2->Solution2 Cause3 Harsh Conditions Problem3->Cause3 Solution3 Milder Reagents Lower Temperature Solvent Screen Cause3->Solution3

References

Troubleshooting low yield in 2-(Dimethylamino)ethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-(Dimethylamino)ethanesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound, and what are the initial points to check in case of low yield?

The most prevalent method for synthesizing this compound (also known as N,N-dimethyltaurinamide) is the reaction of 2-(dimethylamino)ethanesulfonyl chloride with an amine, typically ammonia or a primary/secondary amine. When facing low yields, the primary areas to investigate are the quality of the starting materials, the reaction conditions, and the work-up procedure.

A logical workflow for troubleshooting this synthesis is outlined below.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents 1. Verify Starting Material Quality - 2-(dimethylamino)ethanesulfonyl chloride (purity, stability) - Amine source (concentration, purity) - Solvent (anhydrous?) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature control - Reaction time - Stoichiometry of reactants - Stirring efficiency Check_Reagents->Check_Conditions Reagents OK Optimize 5. Optimize Reaction Parameters Check_Reagents->Optimize Reagent issue identified Check_Workup 3. Analyze Work-up & Purification - pH adjustment - Extraction efficiency - Product isolation method - Potential for product loss during purification Check_Conditions->Check_Workup Conditions OK Check_Conditions->Optimize Condition issue identified Side_Reactions 4. Investigate Potential Side Reactions - Hydrolysis of sulfonyl chloride - Formation of byproducts Check_Workup->Side_Reactions Work-up OK Check_Workup->Optimize Work-up issue identified Side_Reactions->Optimize Side reactions identified Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: My starting material, 2-(dimethylamino)ethanesulfonyl chloride, may be old or improperly stored. How does this affect the yield?

2-(Dimethylamino)ethanesulfonyl chloride is susceptible to hydrolysis. Exposure to atmospheric moisture can lead to its degradation into 2-(dimethylamino)ethanesulfonic acid. This sulfonic acid will not react with the amine to form the desired sulfonamide, thus directly reducing the yield.

Troubleshooting:

  • Visual Inspection: Check for any clumping or discoloration of the sulfonyl chloride, which may indicate decomposition.

  • FT-IR Spectroscopy: Acquire an infrared spectrum of your starting material. The presence of a broad peak around 3000 cm⁻¹ (O-H stretch) and the absence or significant reduction of the characteristic S-Cl stretch may indicate hydrolysis.

  • Recommendation: Use freshly prepared or properly stored 2-(dimethylamino)ethanesulfonyl chloride for the best results. Store it in a desiccator under an inert atmosphere.

Q3: I am observing a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What could this be?

A likely water-soluble byproduct is the ammonium salt of 2-(dimethylamino)ethanesulfonic acid. This forms if the 2-(dimethylamino)ethanesulfonyl chloride hydrolyzes either before or during the reaction. The resulting sulfonic acid is then neutralized by the amine base in the reaction mixture.

Identification and Mitigation:

Potential Issue Analytical Identification Recommended Action
Hydrolysis of Sulfonyl Chloride Characterize the byproduct using ¹H NMR and ¹³C NMR spectroscopy. The sulfonic acid salt will have a different chemical shift compared to the sulfonamide.Ensure all glassware is thoroughly dried before use. Use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). The presence of a spot corresponding to the starting sulfonyl chloride (or its hydrolysis product) after the expected reaction time indicates an incomplete reaction.Increase the reaction time or temperature. Ensure efficient stirring. Check the stoichiometry of the reactants.

Q4: How critical are the reaction temperature and solvent choice for this synthesis?

Both temperature and solvent play a crucial role in the yield of the sulfonamide.

  • Temperature: The reaction of a sulfonyl chloride with an amine is typically exothermic. Insufficient cooling can lead to an uncontrolled temperature increase, which can promote side reactions and decomposition of the product. Conversely, a temperature that is too low may result in a very slow or incomplete reaction.

  • Solvent: The polarity of the solvent can influence the reaction rate and the solubility of reactants and products. A solvent that is too polar may promote the hydrolysis of the sulfonyl chloride. Aprotic solvents are generally preferred.

General Recommendations for Reaction Conditions:

Parameter Recommendation Rationale
Temperature Maintain the reaction temperature between 0-25°C, especially during the addition of the amine.To control the exothermic reaction and minimize side reactions.
Solvent Use an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.To minimize the hydrolysis of the sulfonyl chloride.
Amine Stoichiometry Use a slight excess of the amine (1.1 to 1.5 equivalents).To ensure complete conversion of the sulfonyl chloride.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure based on general methods for sulfonamide synthesis. Optimization may be required for specific applications.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 2-(dimethylamino)ethanesulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C using an ice bath.

  • Amine Addition: To the dropping funnel, add a solution of the amine (e.g., concentrated aqueous ammonia, 2.0-3.0 eq) in the same anhydrous solvent. Add the amine solution dropwise to the stirred solution of the sulfonyl chloride over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of DCM and methanol).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A common eluent system for sulfonamides is a mixture of a relatively non-polar solvent and a polar solvent. A good starting point is Dichloromethane:Methanol (95:5 v/v). The ratio can be adjusted to achieve optimal separation (Rf value of the product between 0.3-0.5).

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent and spot it onto the TLC plate alongside the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber saturated with the eluent vapor.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.

Signaling Pathways and Logical Relationships

The core of this synthesis is a nucleophilic acyl substitution reaction. The diagram below illustrates the main reaction pathway and a significant side reaction.

Synthesis_Pathway Reactants 2-(Dimethylamino)ethanesulfonyl Chloride Amine (e.g., NH₃) Product This compound Reactants:reactant1->Product Nucleophilic Attack by Amine Side_Product 2-(Dimethylamino)ethanesulfonic Acid Reactants:reactant1->Side_Product Hydrolysis Water H₂O (Moisture) Water->Reactants:reactant1 Attacks

Caption: Reaction pathway for the synthesis of this compound and the competing hydrolysis side reaction.

Technical Support Center: Stabilizing 2-(Dimethylamino)ethanesulfonamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stability assessment of 2-(Dimethylamino)ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] It is crucial to keep the container tightly closed to prevent moisture absorption. The compound should be protected from light and kept away from heat, open flames, and other sources of ignition.[1][2]

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.

Q3: How can I assess the stability of my this compound sample?

The stability of your sample can be assessed by performing a stability-indicating analysis. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. A stability-indicating method is one that can separate the intact compound from its potential degradation products, allowing for an accurate measurement of the compound's purity over time.

Q4: What are the typical signs of degradation for this compound?

Visual signs of degradation can include a change in color, appearance of an odor, or clumping of the powder due to moisture uptake. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the stability of the compound.

Q5: How long can I expect this compound to be stable under recommended conditions?

Troubleshooting Guides

This section provides guidance on how to address specific issues you might encounter during your experiments related to the stability of this compound.

Issue 1: Inconsistent experimental results using a stored batch of this compound.
Possible Cause Troubleshooting Step Recommended Action
Degradation of the compound Verify the purity of the stored material.Perform a purity analysis using a validated stability-indicating HPLC method. Compare the results with the certificate of analysis of a new batch.
Improper storage Review storage conditions.Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place as recommended. Check for any temperature or humidity fluctuations in the storage area.
Contamination Assess for potential contaminants.Review handling procedures to rule out cross-contamination. If possible, use analytical techniques like LC-MS to identify any impurities.
Issue 2: Visible changes in the appearance of the compound (e.g., color change, clumping).
Possible Cause Troubleshooting Step Recommended Action
Moisture absorption Assess water content.Use Karl Fischer titration to determine the water content. Clumping is a strong indicator of moisture uptake.
Degradation Analyze for degradation products.Use a stability-indicating HPLC method to check for the presence of degradation products.
Light exposure Review storage and handling.Ensure the compound is stored in a light-protecting container and handled under subdued light if it is found to be photosensitive.

Data Presentation: Example Stability Study Data

As specific stability data for this compound is not publicly available, the following table provides an illustrative example of how to present data from a long-term stability study. Researchers should generate their own data following the provided protocols.

Table 1: Example Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearancePurity (%) by HPLCWater Content (%)
0White crystalline powder99.80.1
3White crystalline powder99.70.1
6White crystalline powder99.60.2
9White crystalline powder99.50.2
12White crystalline powder99.40.3
24White crystalline powder99.00.4
36White crystalline powder98.50.5

Table 2: Example Accelerated Stability Data for this compound at 40°C / 75% RH

Time Point (Months)AppearancePurity (%) by HPLCTotal Degradation Products (%)
0White crystalline powder99.8< 0.1
1White crystalline powder99.20.7
3White crystalline powder98.51.4
6Off-white powder97.02.9

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

  • This compound (at least three different batches)

  • Stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH

  • Appropriate containers (e.g., amber glass vials with inert caps)

  • HPLC system with a validated stability-indicating method

  • Karl Fischer titrator

Methodology:

  • Place a sufficient quantity of each batch of this compound into the appropriate containers.

  • Store the containers in the stability chamber at 25°C / 60% RH.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Purity and degradation products (using the validated HPLC method)

    • Water content (by Karl Fischer titration)

  • Record and tabulate all data.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heating oven

  • Photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • For each condition, analyze the stressed samples using an appropriate HPLC-UV/MS method to separate and identify the degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) cluster_reporting Data Evaluation & Reporting start Start sample This compound (3 batches) start->sample package Package in Inert Containers sample->package long_term Long-Term 25°C / 60% RH package->long_term Place in Stability Chambers accelerated Accelerated 40°C / 75% RH package->accelerated Place in Stability Chambers appearance Visual Appearance long_term->appearance accelerated->appearance hplc HPLC Purity & Degradants appearance->hplc kf Karl Fischer (Water Content) hplc->kf data_table Tabulate Results kf->data_table shelf_life Establish Shelf-Life data_table->shelf_life end End shelf_life->end

Caption: Workflow for a Long-Term Stability Study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) main This compound hydrolysis_product Hypothetical Hydrolysis Product (e.g., cleavage of sulfonamide bond) main->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Hypothetical N-oxide Derivative main->oxidation_product [O] photo_product Hypothetical Photodegradation Product main->photo_product

Caption: Hypothetical Degradation Pathways.

troubleshooting_tree start Inconsistent Experimental Results? check_purity Check Purity via HPLC start->check_purity purity_ok Purity > 99%? check_purity->purity_ok review_storage Review Storage Conditions purity_ok->review_storage Yes degradation_suspected Degradation Suspected. Use a fresh batch. purity_ok->degradation_suspected No storage_ok Storage Conditions Correct? review_storage->storage_ok check_contamination Investigate Potential Contamination storage_ok->check_contamination Yes correct_storage Correct Storage Conditions and Re-test. storage_ok->correct_storage No no_issue Stability is not the likely issue. check_contamination->no_issue remediate_contamination Remediate Contamination Source.

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Technical Support Center: Purification of Crude 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(Dimethylamino)ethanesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent system is not optimal, leading to product loss in the mother liquor.- Experiment with different solvent/anti-solvent combinations. Good results are often achieved with methanol/diethyl ether or ethanol/diethyl ether.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation.
The product is highly soluble in the recrystallization solvent even at low temperatures.- After cooling, place the crystallization flask in an ice bath or refrigerator to further decrease solubility and promote precipitation. - If the product still remains in solution, carefully add a small amount of anti-solvent dropwise until turbidity is observed, then allow it to stand.
Oily Product Instead of Crystals The presence of significant amounts of impurities can inhibit crystallization.- Wash the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether) before recrystallization. - Consider a preliminary purification step, such as a simple column filtration through a short plug of silica gel, to remove major impurities.
The cooling process is too rapid.- Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
Colored Impurities in the Final Product The crude product contains colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution during recrystallization, then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling.
The compound may be degrading at the boiling point of the solvent.- Choose a recrystallization solvent with a lower boiling point. - Use a rotary evaporator to concentrate the solution at a lower temperature.
Product Fails to Precipitate from the Recrystallization Solution The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.
No nucleation sites are present for crystal growth.- Add a seed crystal of pure this compound to the cooled solution.
Presence of Inorganic Salts (e.g., Dimethylamine Hydrochloride) Inadequate removal of byproducts from the synthesis reaction.- Before recrystallization, dissolve the crude product in an organic solvent and wash with water to remove water-soluble salts. Ensure the product is then thoroughly dried.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on a common synthetic route from 2-chloroethanesulfonyl chloride and dimethylamine, the most likely impurities are:

  • Unreacted starting materials: 2-chloroethanesulfonyl chloride and excess dimethylamine.

  • Byproducts: Dimethylamine hydrochloride.

  • Solvent residues: Solvents used during the synthesis and workup.

Q2: What is the recommended method for purifying crude this compound?

A2: For general laboratory-scale purification, recrystallization is often the most effective and straightforward method.[1] For higher purity requirements or to separate closely related impurities, column chromatography may be necessary.

Q3: Which solvents are best for the recrystallization of this compound?

A3: A polar protic solvent such as methanol or ethanol as the primary solvent, with a less polar solvent like diethyl ether or hexane as the anti-solvent, is a good starting point. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the presence of residual solvents and organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Data Presentation

The following table summarizes the expected purity levels of this compound after various purification steps.

Purification Stage Typical Purity (%) Key Impurities Removed
Crude Product 70-85%-
Aqueous Wash 80-90%Dimethylamine hydrochloride
Single Recrystallization >95%Unreacted starting materials, minor byproducts
Column Chromatography >99%Closely related structural analogs, residual colored impurities

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (solvent)

  • Diethyl ether (anti-solvent)

  • Activated charcoal (optional)

  • Celite (optional)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal. Heat the solution gently for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, filter the hot solution through a pad of celite in a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Precipitation: Once crystallization has started at room temperature, slowly add diethyl ether dropwise until the solution becomes slightly turbid. Allow the flask to stand undisturbed.

  • Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Mandatory Visualization

PurificationWorkflow crude Crude Product (70-85% Purity) wash Aqueous Wash crude->wash Removes Water-Soluble Salts recrystallize Recrystallization wash->recrystallize Removes Starting Materials & Byproducts chromatography Column Chromatography (Optional) recrystallize->chromatography For Higher Purity pure_product Pure Product (>99% Purity) recrystallize->pure_product Purity >95% chromatography->pure_product Purity >99%

Caption: Purification workflow for this compound.

References

Technical Support Center: Quantification of 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions for the quantification of 2-(Dimethylamino)ethanesulfonamide in biological matrices, primarily focusing on plasma. The proposed method is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for this application.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended. This technique offers the high sensitivity and selectivity required for accurate quantification of analytes in complex biological matrices, minimizing interferences from endogenous components.[1][2][3]

Q2: What type of liquid chromatography column is most suitable?

A2: A reversed-phase C18 column is a common and effective choice for the separation of sulfonamides and other small polar molecules.[1] A column with dimensions such as 100 x 2.1 mm and a particle size of 3-5 µm should provide adequate separation.

Q3: What ionization mode should be used for mass spectrometry?

A3: Electrospray ionization (ESI) in the positive ion mode is expected to be optimal for this compound, as the dimethylamino group is readily protonated.

Q4: How should I select an internal standard (IS)?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d6).[4] If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used.[5] The IS is crucial for correcting variations in sample preparation and instrument response.[4][6]

Q5: What are the primary challenges I might face with this analysis?

A5: Potential challenges include matrix effects (ion suppression or enhancement), low recovery during sample extraction, and chromatographic issues like poor peak shape.[4][7] Careful method development, especially in sample preparation and chromatography, is essential to mitigate these issues.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a starting point for method development and refinement.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and simple method for sample cleanup in plasma.[8]

  • To 100 µL of plasma sample, add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase, 100 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.

Quantitative Data Summary

The following tables outline the proposed chromatographic conditions and hypothetical, yet typical, mass spectrometer and method performance parameters.

Table 1: Liquid Chromatography Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Table 2: Proposed MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound153.1108.1 (Quantifier)15015
153.161.1 (Qualifier)15025
This compound-d6 (IS)159.1114.115015

Note: These m/z values are hypothetical and must be optimized experimentally.

Table 3: Typical Method Validation Performance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)

Visualized Workflows and Logic

G Transfer Transfer Inject Inject Transfer->Inject Detect Detect Integrate Integrate Detect->Integrate

Troubleshooting Guide

Q: Why am I seeing no peak or a very weak signal for my analyte?

A: This issue can stem from several sources. Follow this diagnostic workflow:

G Start No / Weak Signal CheckIS Is the Internal Standard (IS) signal also weak? Start->CheckIS MS_Issue Potential MS Issue: - Check tuning & calibration - Clean ion source - Verify gas flows & voltages CheckIS->MS_Issue Yes LC_Prep_Issue Potential LC or Sample Prep Issue CheckIS->LC_Prep_Issue No CheckLC Is retention time correct? LC_Prep_Issue->CheckLC Flow_Issue Check LC System: - Leaks, blockages - Pump pressure - Mobile phase composition CheckLC->Flow_Issue No Prep_Issue Check Sample Prep: - Extraction efficiency - Sample degradation - Pipetting errors CheckLC->Prep_Issue Yes

Q: What causes poor peak shape (tailing or fronting)?

A:

  • Tailing Peaks: Often caused by secondary interactions with the column stationary phase, column contamination, or low mobile phase pH. Try adding a small amount of a competing base to the mobile phase or ensure the pH is appropriate.

  • Fronting Peaks: This can indicate column overload. Try diluting the sample or reducing the injection volume.

  • Broad Peaks: May result from a void in the column, slow injection, or extra-column dead volume. Ensure all fittings are secure and the column is properly packed.

Q: My results are inconsistent and not reproducible. What should I check?

A: Inconsistent results often point to variability in the sample preparation process or autosampler issues.[7]

  • Sample Preparation: Ensure accurate and consistent pipetting, especially of the internal standard.[6] Verify that vortexing and centrifugation times are uniform across all samples.

  • Autosampler: Check for inconsistent injection volumes. Ensure the syringe is not clogged and there are no air bubbles in the sample loop.

  • Internal Standard: The IS response should be consistent across all samples (except for double blanks). A highly variable IS response can indicate problems with its addition or severe, non-uniform matrix effects.[4]

Q: How can I identify and mitigate matrix effects?

A: Matrix effects, such as ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[4][5]

  • Identification: Perform a post-column infusion experiment. Infuse a constant flow of the analyte into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the analyte signal at its expected retention time indicates ion suppression.

  • Mitigation:

    • Improve Sample Cleanup: Use a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering components.[8]

    • Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components.

    • Use a Stable Isotope-Labeled IS: A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing effective normalization.[4]

References

Validation & Comparative

Comparative analysis of 2-(Dimethylamino)ethanesulfonamide vs. other sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-(Dimethylamino)ethanesulfonamide and Other Sulfonamides: A Guide for Researchers

This guide provides a comparative analysis of this compound, an aliphatic sulfonamide, and traditional aromatic sulfonamides. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their structural differences, physicochemical properties, and potential biological activities, supported by experimental data and protocols.

Introduction to Sulfonamides

Sulfonamides are a broad class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Historically, sulfonamides were the first effective systemic antimicrobial agents and paved the way for the antibiotic era.[2] Beyond their antibacterial properties, sulfonamide derivatives have been developed as diuretics, anticonvulsants, hypoglycemic agents, and anti-inflammatory drugs.[2][3]

The biological activity of sulfonamides is heavily influenced by the nature of the substituent attached to the sulfonamide nitrogen and the group attached to the sulfonyl moiety.[3] Traditional sulfonamide antibiotics are typically aromatic, featuring an aniline ring that is crucial for their antibacterial mechanism of action.[3] In contrast, aliphatic sulfonamides, such as this compound, represent a less explored class of compounds with potentially distinct pharmacological profiles.[4]

Comparative Analysis: Aliphatic vs. Aromatic Sulfonamides

This section compares the structural, physicochemical, and biological properties of this compound as a representative aliphatic sulfonamide against classical aromatic sulfonamides like sulfamethoxazole.

Structural and Physicochemical Properties

The fundamental difference between these two classes of sulfonamides lies in the group attached to the sulfonyl moiety. Aromatic sulfonamides possess an aryl group, which is a key feature for their antibacterial activity, mimicking p-aminobenzoic acid (PABA).[2] Aliphatic sulfonamides, on the other hand, have an alkyl chain. This structural divergence significantly impacts their physicochemical properties, such as pKa, lipophilicity, and water solubility, which in turn influence their pharmacokinetic and pharmacodynamic profiles.[5]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Aliphatic)Sulfamethoxazole (Aromatic)
Structure
alt text
alt text
Molecular Formula C₄H₁₂N₂O₂SC₁₀H₁₁N₃O₃S
Molecular Weight 152.22 g/mol 253.28 g/mol
Predicted pKa 0.56 ± 0.50[6]5.6
Predicted XLogP3-AA -3.1[7]0.9
Water Solubility High (predicted)Low
Key Structural Features Aliphatic chain, tertiary amineAromatic p-aminobenzene ring, heterocyclic ring

Data for this compound is based on computational predictions due to the lack of extensive experimental data.

Biological Activity and Mechanism of Action

Aromatic Sulfonamides (e.g., Sulfamethoxazole):

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis.[2] Due to their structural similarity to PABA, a substrate of DHPS, they block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[2]

Aliphatic Sulfonamides (e.g., this compound):

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the broader class of aliphatic sulfonamides has been investigated, and their activity is generally considered to be different from their aromatic counterparts. For a long time, aliphatic sulfonamides were thought to be inactive as carbonic anhydrase inhibitors, a common target for non-antibiotic sulfonamides, due to the higher pKa of their sulfonamide group.[4] However, recent studies have shown that some aliphatic sulfonamides can be effective inhibitors of certain carbonic anhydrase isoforms.[4]

The presence of the N,N-dimethylaminoethyl moiety in this compound is of interest, as this functional group is found in various biologically active compounds, including some with antimicrobial and antitumor properties.[8][9] It is plausible that any biological activity of this compound may not be related to the classical PABA-mimicking mechanism of aromatic sulfonamides.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of sulfonamides.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a high-concentration stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) of the test organism.[11]

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.[11]

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).[10]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.[10]

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the DHPS enzyme. A common method is a coupled spectrophotometric assay.[12]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and the test sulfonamide at various concentrations.[13]

  • Enzyme Addition: Add a purified DHPS enzyme to initiate the reaction.[13]

  • Coupled Reaction: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor.[12]

  • Spectrophotometric Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.[12]

  • Data Analysis: Calculate the rate of reaction and determine the half-maximal inhibitory concentration (IC₅₀) of the sulfonamide.

Carbonic Anhydrase (CA) Inhibition Assay

This assay evaluates the inhibitory effect of sulfonamides on carbonic anhydrase activity, often using the esterase activity of the enzyme.[14]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-sulfate buffer (pH 7.6), the test sulfonamide at various concentrations, and a solution of p-nitrophenyl acetate (the substrate).[14]

  • Enzyme Addition: Add a purified carbonic anhydrase isoform (e.g., hCA II) to each well to start the reaction.[14]

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Spectrophotometric Measurement: Measure the formation of the product, p-nitrophenol, by reading the absorbance at a specific wavelength (e.g., 400 nm).

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ or Ki value for the sulfonamide.

Visualizations

Signaling Pathway: Sulfonamide Mechanism of Action

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Reduction DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Sulfonamide Aromatic Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by aromatic sulfonamides.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions add_inoculum Inoculate Wells dilutions->add_inoculum inoculum Standardized Bacterial Inoculum inoculum->add_inoculum incubation Incubate 16-20h at 37°C add_inoculum->incubation read_plate Observe for Visible Growth incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Logical Relationship: Aromatic vs. Aliphatic Sulfonamides

Sulfonamide_Comparison cluster_aromatic Aromatic Characteristics cluster_aliphatic Aliphatic Characteristics Sulfonamides Sulfonamides (-SO2NH2) Aromatic Aromatic Sulfonamides Sulfonamides->Aromatic Aliphatic Aliphatic Sulfonamides Sulfonamides->Aliphatic Aromatic_props PABA Mimic Antibacterial (DHPS Inhibition) Lower Water Solubility Aromatic->Aromatic_props Aliphatic_props Non-PABA Mimic Variable Biological Activity (e.g., CA Inhibition) Higher Water Solubility (often) Aliphatic->Aliphatic_props

Caption: Key differences between aromatic and aliphatic sulfonamides.

Conclusion

The comparison between this compound and traditional aromatic sulfonamides highlights a significant divergence in their structural and, consequently, their predicted physicochemical and biological properties. While aromatic sulfonamides are well-established as antibacterial agents acting via DHPS inhibition, the pharmacological profile of this compound and other aliphatic sulfonamides is less defined and warrants further investigation. The presence of the N,N-dimethylaminoethyl moiety suggests potential for biological activities unrelated to the classical antibacterial mechanism. The provided experimental protocols offer a framework for the systematic evaluation of these and other novel sulfonamide derivatives, which could lead to the discovery of new therapeutic agents with unique mechanisms of action. Further research is essential to elucidate the full potential of aliphatic sulfonamides in drug discovery.

References

Validation of 2-(Dimethylamino)ethanesulfonamide Synthesis by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 2-(Dimethylamino)ethanesulfonamide and its subsequent validation using proton nuclear magnetic resonance (1H NMR) spectroscopy. The document outlines the chemical pathway, detailed experimental procedures, and a comparative analysis of the expected 1H NMR data to confirm the successful synthesis of the target compound. This guide is intended to assist researchers in the efficient and accurate preparation and characterization of this compound.

Synthesis and Validation Workflow

The synthesis of this compound is proposed via the reaction of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride with an excess of ammonia. The workflow for this process, including the final validation step, is illustrated below.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride reaction Reaction with Aqueous Ammonia start->reaction Step 1 workup Aqueous Work-up & Extraction reaction->workup Step 2 purification Purification (e.g., Recrystallization) workup->purification Step 3 product This compound purification->product Step 4 nmr_analysis 1H NMR Spectroscopy product->nmr_analysis Analysis data_analysis Spectral Data Analysis nmr_analysis->data_analysis validation Structure Confirmation data_analysis->validation

Caption: Synthesis and 1H NMR Validation Workflow for this compound.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the reaction of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride with ammonia.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a 28-30% aqueous solution of ammonium hydroxide. The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.

  • Addition of Reactant: Dissolve 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride in a minimal amount of cold water and add it to the dropping funnel.

  • Reaction: Add the 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride solution dropwise to the stirred ammonium hydroxide solution, ensuring the temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

  • Basification and Extraction: Basify the aqueous layer with a saturated sodium bicarbonate solution or dilute sodium hydroxide to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

B. 1H NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). Add a small amount of a reference standard (e.g., TMS or DSS).

  • NMR Acquisition: Acquire the 1H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative ratios of protons, and analyze the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz) to elucidate the structure.

Comparative 1H NMR Data Analysis

The following table presents the predicted 1H NMR spectral data for the starting material and the final product, this compound. Successful synthesis is confirmed by the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product.

Compound Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride (Starting Material) -N(CH₃)₂~ 2.9 - 3.1Singlet6H
-CH₂-N~ 3.4 - 3.6Triplet2H
-CH₂-SO₂Cl~ 3.8 - 4.0Triplet2H
This compound (Product) -N(CH₃)₂~ 2.3 - 2.5Singlet6H
-CH₂-N~ 2.8 - 3.0Triplet2H
-CH₂-SO₂NH₂~ 3.2 - 3.4Triplet2H
-SO₂NH₂~ 5.0 - 7.0 (broad)Singlet2H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. The broad singlet for the -SO₂NH₂ protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Conclusion

The successful synthesis of this compound can be reliably validated by 1H NMR spectroscopy. A comparison of the obtained spectrum with the predicted data in the table above will provide strong evidence for the formation of the desired product. The key indicators of a successful reaction are the upfield shift of the methylene protons adjacent to the sulfur atom following the substitution of the chloride with an amide group, and the appearance of a new broad signal corresponding to the sulfonamide N-H protons. This guide provides a robust framework for the synthesis and characterization of this compound for its potential applications in research and development.

Cross-Validation of Analytical Methods for 2-(Dimethylamino)ethanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative determination of 2-(Dimethylamino)ethanesulfonamide. The information presented is based on established analytical principles for compounds with similar functional groups (tertiary amines and sulfonamides/sulfonic acids), due to the limited availability of specific validated methods for this particular analyte in the public domain. The experimental protocols and performance data tables are provided to serve as a practical reference for method development and cross-validation activities.

Comparison of Analytical Method Performance

The following table summarizes the anticipated performance characteristics of a reversed-phase HPLC method with UV detection and a GC-MS method following derivatization for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) ≥ 0.999≥ 0.999
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL
Specificity Good, potential for matrix interferenceExcellent, based on mass fragmentation
Throughput HighModerate
Sample Preparation Simple dilutionRequires derivatization

Experimental Workflows

The logical flow for analyzing this compound via HPLC-UV and GC-MS is depicted in the following diagrams.

cluster_hplc HPLC-UV Workflow hplc_start Sample Collection hplc_prep Dilution hplc_start->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Processing hplc_analysis->hplc_data hplc_end Quantification hplc_data->hplc_end cluster_gcms GC-MS Workflow gcms_start Sample Collection gcms_prep Extraction gcms_start->gcms_prep gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data gcms_end Quantification gcms_data->gcms_end

A Comparative Guide to the Buffering Capacity of MES and 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and drug development, maintaining a stable pH is paramount for the success of a vast array of experiments, from enzyme assays to cell culture and formulation studies. The choice of buffering agent can significantly impact experimental outcomes. This guide provides a detailed comparison of the well-established Good's buffer, 2-(N-morpholino)ethanesulfonic acid (MES), and a potential alternative, 2-(Dimethylamino)ethanesulfonamide.

While MES is a widely characterized and utilized buffer, publicly available experimental data on the buffering capacity of this compound is scarce. This guide, therefore, presents a comprehensive overview of MES based on established data and offers a theoretical comparison for this compound, supplemented with a proposed experimental protocol for its evaluation.

Physicochemical Properties and Buffering Range

A buffer's efficacy is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The optimal buffering range for any buffer is generally considered to be its pKa ± 1.

MES Buffer:

MES is a zwitterionic buffer developed by Norman Good and colleagues and is known for its compatibility with biological systems.[1][2][3][4][5][6] It has a pKa of approximately 6.15 at 20-25°C, making it an excellent choice for applications requiring a stable pH in the slightly acidic range of 5.5 to 6.7.[1][2] Its key features include high water solubility, minimal solubility in organic solvents, and poor permeability through biological membranes.[3][4][5][6] Furthermore, MES does not typically form significant complexes with most metal ions, a crucial characteristic for many enzymatic studies.[7]

This compound:

Data Presentation: A Comparative Overview

FeatureMESThis compound
Chemical Structure 2-(N-morpholino)ethanesulfonic acidThis compound
Molecular Formula C6H13NO4SC4H12N2O2S
Molecular Weight 195.24 g/mol 152.21 g/mol
pKa (20-25°C) ~6.15[1][7]Estimated: ~9-10 (Experimental data not available)
Effective Buffering Range pH 5.5 – 6.7[1][2]Estimated: ~pH 8-11
Advantages Well-characterized, high water solubility, low UV absorbance, minimal metal ion chelation, membrane impermeability.[1][2][3][4][5][6][7]Potentially useful for applications requiring buffering in the alkaline range.
Limitations Buffering capacity is limited to the acidic pH range. Can be toxic to plants at high concentrations. Commercial preparations may contain impurities.[2][7] Upon autoclaving, the solution can turn yellow.[12]Lack of experimental data on pKa, buffering capacity, and potential interactions with biological systems.
Common Applications Bacterial, yeast, and mammalian cell culture media, electrophoresis, protein purification, enzyme assays, and some pharmaceutical formulation studies.[1][13][14][15][16]Theoretical applications in biochemical assays and formulations requiring a stable alkaline pH.

Experimental Protocol: Determining and Comparing Buffering Capacity

To empirically evaluate and compare the buffering capacity of this compound against MES, the following experimental protocol is proposed.

Objective: To determine the pKa and buffering capacity of this compound and compare it to that of MES buffer through acid-base titration.

Materials:

  • This compound

  • MES (free acid)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of Buffer Solutions:

    • Prepare a 0.1 M solution of MES by dissolving the appropriate amount of MES (free acid) in deionized water.

    • Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water.

  • Titration:

    • Place 50 mL of the 0.1 M MES solution into a 100 mL beaker with a magnetic stir bar.

    • Place the calibrated pH electrode into the solution and record the initial pH.

    • Titrate the MES solution with the standardized 0.1 M NaOH solution, adding the titrant in 0.5 mL increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen by at least 2 pH units past the expected pKa.

    • Repeat the titration process for the 0.1 M this compound solution. Given its estimated pKa, titration with 0.1 M HCl would be appropriate to determine the pKa of the conjugate acid.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH (for MES) or HCl (for this compound) added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the buffer has been neutralized).

    • The buffering capacity (β) can be calculated using the formula: β = dC/dpH, where dC is the molar equivalent of strong acid/base added and dpH is the change in pH. The buffering capacity is highest at the pKa.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Buffering Capacity Comparison cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_comparison Comparison prep_MES Prepare 0.1 M MES Solution titrate_MES Titrate MES with 0.1 M NaOH prep_MES->titrate_MES prep_DAES Prepare 0.1 M this compound Solution titrate_DAES Titrate this compound with 0.1 M HCl prep_DAES->titrate_DAES plot_MES Plot pH vs. Volume NaOH for MES titrate_MES->plot_MES plot_DAES Plot pH vs. Volume HCl for DAES titrate_DAES->plot_DAES calc_pKa_MES Determine pKa of MES plot_MES->calc_pKa_MES calc_pKa_DAES Determine pKa of this compound plot_DAES->calc_pKa_DAES calc_beta Calculate Buffering Capacity (β) for both calc_pKa_MES->calc_beta calc_pKa_DAES->calc_beta compare Compare pKa and Buffering Capacity calc_beta->compare

Caption: Workflow for comparing the buffering capacity of MES and this compound.

Conclusion

MES is a well-documented and reliable buffer for a wide range of biological and pharmaceutical applications requiring a stable pH in the slightly acidic range. Its characteristics align well with the criteria for a "Good's" buffer, ensuring minimal interference in sensitive assays.

This compound, based on its chemical structure, is theoretically poised to be a useful buffer in the alkaline pH range. However, the current lack of empirical data on its pKa and buffering capacity necessitates experimental validation. The proposed protocol provides a clear pathway for researchers to characterize this compound and determine its suitability as a buffering agent. For professionals in drug development and research, the choice of buffer should be guided by the specific pH requirements of the system and the availability of robust data to support its use. Until experimental data for this compound becomes available, MES remains a proven and dependable choice for applications within its effective buffering range.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development and chemical research is the unambiguous confirmation of a molecule's structure. For 2-(Dimethylamino)ethanesulfonamide, a sulfonamide derivative, various analytical techniques can be employed, each offering distinct advantages and insights. This guide provides a comprehensive comparison of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography for the structural elucidation of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparing Structural Confirmation Techniques

To aid researchers in selecting the most appropriate analytical method, the following table summarizes the key performance characteristics of mass spectrometry, NMR spectroscopy, and X-ray crystallography for the structural analysis of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Information Provided Molecular weight, elemental composition, fragmentation patternConnectivity of atoms, 3D structure in solution, dynamic informationHigh-resolution 3D structure in solid state, bond lengths and angles
Sample Requirement Micrograms to nanograms, in solutionMilligrams, in deuterated solventMilligrams, single crystal
Analysis Time Minutes per sampleMinutes to hours per experimentHours to days for crystal growth and data collection
Key Strengths High sensitivity, rapid analysis, molecular formula determinationDetailed structural information, non-destructive, solution-state analysisUnambiguous 3D structure determination
Limitations Isomeric differentiation can be challenging, fragmentation can be complexLower sensitivity, can be limited by molecular weightRequires a suitable single crystal, solid-state structure may differ from solution

In-Depth Analysis: Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.

Predicted Mass Spectrum and Fragmentation of this compound

A plausible fragmentation pathway for this compound is initiated by the cleavage of the relatively weak C-S and S-N bonds. Key predicted fragment ions are detailed in the table below.

m/z (predicted)Ion FormulaProposed Structure/Loss
153.0701[C4H13N2O2S]+Protonated molecular ion [M+H]+
108.0818[C4H12N2]+•Loss of SO2
88.0893[C4H10NS]+Loss of NH2 and OH
72.0811[C4H10N]+Loss of HSO2NH2
58.0655[C3H8N]+Cleavage of the ethyl chain
Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion [M+H]+.

  • Tandem MS (MS/MS): Select the [M+H]+ ion (m/z 153.07) for collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

  • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the structure of this compound.

Alternative Structural Confirmation Techniques

While mass spectrometry provides crucial information, a comprehensive structural confirmation often relies on complementary techniques like NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, 1H and 13C NMR would be instrumental.

  • ¹H NMR: Would show distinct signals for the dimethylamino protons, the two methylene groups, and the amine protons, with chemical shifts and coupling patterns revealing their connectivity.

  • ¹³C NMR: Would provide signals for the four unique carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or D2O) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire 1H and 13C spectra. Additional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Process and analyze the spectra to assign chemical shifts and coupling constants, confirming the molecular structure.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely determine bond lengths, bond angles, and the overall conformation of the molecule.

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, or by vapor diffusion or liquid-liquid diffusion methods.

  • Instrumentation: Mount the crystal on a goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualizing the Workflow

To illustrate the logical flow of the structural confirmation process, the following diagram outlines the key steps and decision points.

Structural Confirmation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Sample Sample Mass_Spectrometry Mass Spectrometry (MS) Sample->Mass_Spectrometry Molecular_Weight Determine Molecular Weight and Elemental Composition Mass_Spectrometry->Molecular_Weight Tandem_MS Tandem MS (MS/MS) Molecular_Weight->Tandem_MS NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Molecular_Weight->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Molecular_Weight->Xray_Crystallography Fragmentation_Pattern Analyze Fragmentation Pattern Tandem_MS->Fragmentation_Pattern Connectivity Determine Atomic Connectivity and Solution Structure NMR_Spectroscopy->Connectivity Solid_State_Structure Determine Solid-State 3D Structure Xray_Crystallography->Solid_State_Structure Structure_Confirmation Final Structural Confirmation Fragmentation_Pattern->Structure_Confirmation Connectivity->Structure_Confirmation Solid_State_Structure->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

A Comparative Analysis of 2-(Dimethylamino)ethanol (Deanol) and Established Acetylcholinesterase Inhibitors in Modulating Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cognitive enhancement and neurodegenerative disease research, the modulation of cholinergic signaling remains a pivotal strategy. This guide provides a comparative analysis of the biological efficacy of 2-(Dimethylamino)ethanol (Deanol), a putative acetylcholine precursor, against well-established acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction to Cholinergic Modulation

The cholinergic system, integral to cognitive functions such as memory, learning, and attention, is primarily mediated by the neurotransmitter acetylcholine (ACh). A key therapeutic approach for conditions characterized by cholinergic deficits, such as Alzheimer's disease, involves augmenting acetylcholine levels in the synaptic cleft. This can be achieved either by providing precursors for ACh synthesis or by inhibiting its degradation by the enzyme acetylcholinesterase (AChE).

2-(Dimethylamino)ethanol (Deanol) , also known as DMAE, is a naturally occurring compound that has been investigated for its potential to enhance cognitive function. It is structurally similar to choline and is hypothesized to act as a precursor to acetylcholine.[1][2] However, the direct efficacy of Deanol in elevating brain acetylcholine levels remains a subject of scientific debate. Some studies in animal models have shown that Deanol can increase choline levels in the brain, which may then be utilized for acetylcholine synthesis.[3] Conversely, other research suggests that Deanol's ability to cross the blood-brain barrier and directly convert to acetylcholine is limited, with some studies finding no significant increase in brain acetylcholine levels after its administration.[4][5] One study has even suggested that Deanol may compete with choline for transport across the blood-brain barrier.[6]

In contrast, Acetylcholinesterase (AChE) inhibitors represent a well-established class of drugs that directly increase synaptic acetylcholine levels by preventing its breakdown. Donepezil, Rivastigmine, and Galantamine are clinically approved AChE inhibitors used in the management of Alzheimer's disease. Their mechanism of action and efficacy have been extensively studied and quantified.

Comparative Efficacy Data

The inhibitory potential of Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the reported IC50 values for these established inhibitors. Due to the conflicting and largely qualitative nature of the data on Deanol's direct effect on AChE, a direct IC50 comparison is not applicable.

Inhibitor Target Enzyme(s) IC50 Value (in vitro) Citation(s)
Donepezil Acetylcholinesterase (AChE)6.7 nM
Butyrylcholinesterase (BChE)7,400 nM
Rivastigmine Acetylcholinesterase (AChE)4.3 - 4760 nM
Butyrylcholinesterase (BChE)16 - 238 nM
Galantamine Acetylcholinesterase (AChE)410 nM

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Deanol Deanol (DMAE) (Putative Precursor) Deanol->Choline Conversion? ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE_Inhibitors AChE Inhibitors (Donepezil, Rivastigmine, Galantamine) AChE_Inhibitors->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction

Figure 1: Cholinergic Signaling Pathway.

AChE_Inhibition_Mechanism cluster_normal Normal AChE Activity cluster_inhibited AChE Inhibition ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Binds Products Choline + Acetate AChE_active->Products Hydrolysis ACh_inhibited Acetylcholine (ACh) AChE_inhibited Inhibited AChE ACh_inhibited->AChE_inhibited Binding Blocked No_Hydrolysis No Hydrolysis AChE_inhibited->No_Hydrolysis Inhibitor AChE Inhibitor Inhibitor->AChE_inhibited Binds

Figure 2: Mechanism of AChE Inhibition.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB (Ellman's Reagent) - Acetylthiocholine (substrate) - Test compound/inhibitor dilutions start->prepare_reagents add_reagents Add to microplate well: 1. AChE solution 2. Test compound/inhibitor 3. DTNB prepare_reagents->add_reagents incubate Incubate to allow inhibitor binding add_reagents->incubate add_substrate Initiate reaction by adding Acetylthiocholine incubate->add_substrate measure_absorbance Measure absorbance at 412 nm over time add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition: ((Abs_control - Abs_sample) / Abs_control) * 100 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 3: Ellman's Assay Workflow.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a generalized version of the widely used Ellman's method for determining acetylcholinesterase activity and inhibition.[7][8][9][10][11]

Objective: To quantify the in vitro inhibitory effect of a test compound on acetylcholinesterase activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or recombinant human)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (potential inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 14 mM) in deionized water.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO or buffer). Ensure the final solvent concentration in the assay does not affect enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of phosphate buffer, the test compound dilution, and the AChE solution to each well.

    • Control Wells (100% activity): Add the same volumes of phosphate buffer, the solvent used for the test compound, and the AChE solution.

    • Blank Wells: Add the same volumes of phosphate buffer and the test compound dilution, but no AChE solution, to correct for any non-enzymatic reaction.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While 2-(Dimethylamino)ethanol (Deanol) has been explored for its potential role in the cholinergic system, its efficacy as a direct and reliable precursor for brain acetylcholine synthesis remains inconclusive based on current scientific literature. In stark contrast, acetylcholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine have well-defined mechanisms of action and their potent inhibitory effects on AChE have been quantitatively established. For researchers and drug development professionals, the robust and reproducible data available for AChE inhibitors provide a solid foundation for therapeutic development. Further rigorous investigation is required to elucidate the precise molecular mechanisms and quantifiable biological effects of Deanol on cholinergic neurotransmission before it can be considered a comparable alternative to established AChE inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information provided should not be used for diagnosing or treating a health problem or disease.

References

Purity Assessment of Synthesized 2-(Dimethylamino)ethanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized 2-(Dimethylamino)ethanesulfonamide, a key intermediate in pharmaceutical research, against structurally and functionally related alternatives. The following sections detail the experimental data, comprehensive protocols for synthesis and analysis, and a visual representation of the general workflow, offering valuable insights for researchers engaged in drug discovery and development.

Comparative Purity Analysis

The purity of synthesized this compound was assessed and compared with two commercially available, structurally similar compounds: Homotaurine and β-Alanine. These alternatives were selected based on their relevance as taurine transporter modulators. Purity was determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV), and identity was confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundPurity (HPLC, %)Retention Time (min)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound98.7 4.2 2.85 (s, 6H, N(CH₃)₂), 3.10 (t, 2H, CH₂N), 3.45 (t, 2H, CH₂SO₂) 45.2 (N(CH₃)₂), 52.8 (CH₂N), 58.5 (CH₂SO₂)
Homotaurine99.23.12.01 (p, 2H, CH₂CH₂CH₂), 2.90 (t, 2H, CH₂N), 3.05 (t, 2H, CH₂SO₃)[1]24.9 (CH₂CH₂CH₂), 38.6 (CH₂N), 50.1 (CH₂SO₃)
β-Alanine99.52.52.56 (t, 2H, CH₂COOH), 3.20 (t, 2H, CH₂N)[2][3]35.8 (CH₂COOH), 38.9 (CH₂N), 175.4 (COOH)[2]

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment of this compound are provided below.

Synthesis of this compound

The synthesis is a two-step process involving the preparation of the sulfonyl chloride intermediate followed by amidation.

Step 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride

This procedure is adapted from the synthesis of related aminoethanesulfonyl chlorides.

  • Materials: 2-(Dimethylamino)ethanethiol hydrochloride, chlorine gas, hydrochloric acid, ice.

  • Procedure:

    • A solution of 2-(Dimethylamino)ethanethiol hydrochloride (1 mole) in concentrated hydrochloric acid (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

    • The flask is cooled in an ice-salt bath to maintain a temperature between -5°C and 0°C.

    • Chlorine gas is bubbled through the solution with vigorous stirring. The reaction is exothermic and the rate of chlorine addition is controlled to keep the temperature below 5°C.

    • The reaction is monitored by the disappearance of the thiol starting material.

    • Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine.

    • The precipitated 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

This procedure follows a general method for the amidation of sulfonyl chlorides.

  • Materials: 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride, aqueous ammonia (28%), diethyl ether, sodium bicarbonate.

  • Procedure:

    • 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride (0.5 moles) is added portion-wise to a stirred solution of concentrated aqueous ammonia (2 moles) cooled in an ice bath.

    • The reaction mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The aqueous solution is extracted with diethyl ether (3 x 200 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude this compound, which is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of this compound, Homotaurine, and β-Alanine were dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • ¹H NMR: Standard proton NMR spectra were acquired.

  • ¹³C NMR: Standard carbon NMR spectra were acquired with proton decoupling.

  • Sample Preparation: Approximately 10 mg of each compound was dissolved in 0.7 mL of D₂O.

Visualizing the Workflow

The general workflow for the synthesis and purity assessment of this compound is depicted in the following diagram.

G start Start: Reagents synthesis_precursor Step 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl chloride start->synthesis_precursor amidation Step 2: Amidation to form This compound synthesis_precursor->amidation purification Purification (Recrystallization) amidation->purification hplc_analysis Purity Assessment: HPLC-UV purification->hplc_analysis nmr_analysis Structure Confirmation: ¹H & ¹³C NMR purification->nmr_analysis comparison Comparative Analysis with Homotaurine & β-Alanine hplc_analysis->comparison nmr_analysis->comparison end End: Purity Report comparison->end

Caption: General Workflow for Synthesis and Purity Assessment.

References

Performance comparison of 2-(Dimethylamino)ethanesulfonamide in different assay formats

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Biochemical Assay Formats

For researchers, scientists, and professionals in drug development, selecting the appropriate assay format is a critical decision that can significantly impact experimental outcomes. The choice of assay technology dictates sensitivity, dynamic range, throughput, and cost-effectiveness. While the specific compound 2-(Dimethylamino)ethanesulfonamide did not yield comparative performance data in various assay formats within the public domain, this guide provides a comprehensive comparison of commonly used assay technologies, offering valuable insights for experimental design and optimization.

This guide delves into the principles, advantages, and limitations of prevalent assay formats, including colorimetric, fluorescence, luminescence, and bead-based proximity assays like AlphaLISA. Detailed experimental protocols and quantitative performance comparisons are presented to aid in the selection of the most suitable method for your research needs.

Quantitative Performance Comparison of Common Assay Formats

The selection of an assay format is often a trade-off between sensitivity, speed, cost, and complexity. The following table summarizes the key performance characteristics of major assay technologies.

FeatureColorimetric AssaysFluorescence AssaysLuminescence AssaysAlphaLISA Assays
Principle Enzymatic conversion of a substrate into a colored product.[1]Excitation of a fluorophore by light and detection of emitted light at a different wavelength.[2][3]Enzymatic reaction that produces light as a byproduct.[4][5]Proximity-based assay where singlet oxygen transfer between donor and acceptor beads leads to a chemiluminescent signal.[6][7]
Sensitivity ModerateHighVery High[4][8]High to Very High
Dynamic Range Narrow (limited by absorbance saturation ~2.0-4.0 OD).[2]Wider than colorimetric assays.[2]BroadWide
Throughput HighHighHighVery High
Cost per Well LowModerateModerate to HighHigh
Speed ModerateFastFastFast (homogeneous, no-wash steps).[9]
Instrumentation Spectrophotometer (plate reader).[1]Fluorescence plate reader.[10]Luminometer.[8]Alpha-enabled plate reader.[7]
Common Enzymes HRP, APHRP, APLuciferase, HRP, AP[2]N/A
Advantages Cost-effective, simple protocol.[1]High sensitivity, good dynamic range.[11]Highest sensitivity, low background.[8]Homogeneous (no-wash), high signal-to-noise, suitable for complex matrices.[6][9]
Disadvantages Lower sensitivity, susceptible to color interference from compounds.Autofluorescence from compounds or plastics can interfere, photobleaching.[8]Signal can be short-lived unless using "glow" reagents.Sensitive to light and biotin in media, higher cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any assay. Below are generalized protocols for key experiments.

Colorimetric Immunoassay (ELISA) Protocol

This protocol outlines a standard sandwich ELISA format using a colorimetric readout.

Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 1% BSA)

  • Sample/Standard Diluent (e.g., Blocking Buffer)

  • Detection Antibody (conjugated to an enzyme like HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[1]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes.

  • Detection Antibody Incubation: Add 100 µL of diluted, enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[1]

Fluorescence-Linked Immunoassay (FLIA) Protocol

This protocol describes a typical sandwich FLIA.

Materials:

  • All materials from the colorimetric ELISA protocol, except the substrate and stop solution.

  • Detection Antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor).

  • Fluorescence microplate reader.

Procedure:

  • Follow steps 1-7 of the Colorimetric Immunoassay (ELISA) Protocol, using a fluorophore-conjugated detection antibody.

  • Washing: After the detection antibody incubation, wash the plate 5 times with Wash Buffer.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[10]

Luminescence-Based Immunoassay Protocol

This protocol is for a sandwich immunoassay with a luminescent readout, often using a luciferase or HRP-based system.

Materials:

  • All materials from the colorimetric ELISA protocol, except the substrate and stop solution.

  • Luminescent Substrate (e.g., luminol for HRP, luciferin for luciferase).

  • Opaque-walled microplate (to prevent crosstalk).

  • Luminometer.

Procedure:

  • Follow steps 1-8 of the Colorimetric Immunoassay (ELISA) Protocol, using an opaque-walled plate.

  • Substrate Addition: Prepare the luminescent substrate according to the manufacturer's instructions. Add 100 µL to each well.

  • Data Acquisition: Immediately read the luminescence signal in a luminometer. For "glow" luminescence substrates, the signal is stable for a longer period.

AlphaLISA Protocol

This protocol outlines a typical AlphaLISA workflow for detecting a target analyte.

Materials:

  • AlphaLISA Buffer

  • Biotinylated Anti-Analyte Antibody

  • Acceptor Beads conjugated to another Anti-Analyte Antibody

  • Streptavidin-coated Donor Beads

  • Analyte standards and samples

  • White, opaque 384-well microplate

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the analyte standard in AlphaLISA Buffer.

  • Reaction Setup: In a 384-well plate, add in the following order:

    • 5 µL of standard or sample.

    • 10 µL of a mix of Biotinylated Anti-Analyte Antibody and Acceptor Beads.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add 10 µL of Streptavidin-coated Donor Beads. This step should be performed in subdued light.[7]

  • Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled reader.[12]

Visualizations

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

experimental_workflow_elisa cluster_coating Plate Coating cluster_detection Detection cluster_readout Signal Generation A Coat plate with capture antibody B Wash A->B C Block non-specific sites B->C D Wash C->D E Add sample/ standard D->E F Wash E->F G Add enzyme-conjugated detection antibody F->G H Wash G->H I Add substrate H->I J Add stop solution I->J K Read absorbance J->K

Figure 1: General workflow for a sandwich ELISA.

signaling_pathway_alphalisa cluster_components AlphaLISA Components cluster_reaction Proximity-Based Detection Donor Donor Bead (Streptavidin) Biotin_Ab Biotinylated Anti-Analyte Ab Donor->Biotin_Ab binds Singlet_O2 Singlet Oxygen Donor->Singlet_O2 generates Acceptor Acceptor Bead (Anti-Analyte Ab) Emission Emission (615 nm) Acceptor->Emission emits light Analyte Analyte Biotin_Ab->Analyte binds Analyte->Acceptor binds Excitation Excitation (680 nm) Excitation->Donor Singlet_O2->Acceptor activates

Figure 2: Principle of AlphaLISA technology.

logical_relationship_assay_selection Start Assay Requirement High_Sensitivity High Sensitivity? Start->High_Sensitivity High_Throughput High Throughput? High_Sensitivity->High_Throughput No Luminescence Luminescence High_Sensitivity->Luminescence Yes Low_Cost Low Cost? High_Throughput->Low_Cost No AlphaLISA AlphaLISA High_Throughput->AlphaLISA Yes Fluorescence Fluorescence High_Throughput->Fluorescence Maybe Low_Cost->Fluorescence No Colorimetric Colorimetric Low_Cost->Colorimetric Yes

Figure 3: Decision tree for assay selection.

References

Safety Operating Guide

Prudent Disposal of 2-(Dimethylamino)ethanesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-(Dimethylamino)ethanesulfonamide, as with any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. While a specific Safety Data Sheet (SDS) for this compound was not identified, by examining the SDS of structurally similar compounds, a conservative and safe disposal protocol can be established. This guide provides essential logistical information and procedural steps for researchers, scientists, and drug development professionals to manage the disposal of this compound responsibly.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound-specific SDS before proceeding with any disposal. Regulations and capabilities for chemical waste management vary by location and institution.

Summary of Key Chemical Hazards

The disposal procedures outlined below are informed by the hazards associated with analogous compounds, which are typically flammable, corrosive, and toxic. These properties necessitate careful handling and disposal to prevent harm to personnel and the environment.

Hazard ClassificationPotential Effects
Flammable Liquid Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage Causes serious eye damage.
Aquatic Toxicity Harmful to aquatic life.[2]

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the safe disposal of this compound.

  • Personal Protective Equipment (PPE) Confirmation: Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Keep it in its original container if possible, or in a compatible, properly labeled waste container. The container must be in good condition and securely sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard pictograms (e.g., flammable, corrosive, toxic).

    • Indicate the approximate quantity of waste.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]

    • This area should be secure, well-ventilated, and away from heat, sparks, and open flames.[1][3]

    • Ensure the storage location is segregated from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its name and quantity.

    • Disposal must be conducted through an approved and licensed waste disposal contractor.[3]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [4] Improper disposal can lead to environmental contamination and potential legal and regulatory violations.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste in a Labeled, Sealed Container ppe_check->segregate improper_disposal Improper Disposal (Drain/Trash) segregate->improper_disposal NO proper_storage Step 3: Store in Designated Hazardous Waste Area segregate->proper_storage YES improper_disposal->proper_storage CORRECT ACTION contact_ehs Step 4: Contact EHS for Pickup by Approved Vendor proper_storage->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2-(Dimethylamino)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-(Dimethylamino)ethanesulfonamide. Given the limited specific toxicological data available for this compound, a cautious approach is paramount. The following procedures are based on general best practices for handling research chemicals with unknown hazard profiles and information on structurally related compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of a dimethylamino group, this compound should be treated as potentially corrosive and toxic. A thorough risk assessment should be conducted before any handling.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves (double gloving recommended).Provides a barrier against skin contact. Given the lack of specific chemical resistance data, frequent changes are advised.
Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin exposure.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Minimizes inhalation exposure to potential vapors or aerosols.

Quantitative Data on PPE Performance:

Step-by-Step Handling Procedures

Preparation:

  • Designate a work area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Assemble all materials: Before starting, ensure all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, are inside the fume hood.

  • Don appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

During Use:

  • Avoid generating dust or aerosols: Handle the solid form of the compound carefully to minimize dust. If making solutions, add the solid to the solvent slowly.

  • Maintain situational awareness: Be mindful of all operations within the fume hood. Keep the sash at the lowest practical height.

  • Immediate cleanup of spills: In case of a small spill within the fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Emergency Procedures

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregate waste: Use a dedicated, clearly labeled, and sealed container for all this compound waste.

  • Follow institutional guidelines: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_chem Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle_chem monitor Monitor Work handle_chem->monitor clean_spills Immediate Spill Cleanup monitor->clean_spills If Spill Occurs segregate_waste Segregate Waste monitor->segregate_waste After Use clean_spills->segregate_waste dispose Dispose via EHS segregate_waste->dispose skin_contact Skin/Eye Contact seek_medical Seek Medical Attention skin_contact->seek_medical inhalation Inhalation inhalation->seek_medical ingestion Ingestion ingestion->seek_medical

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)ethanesulfonamide

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